Icmt-IN-40
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H29NO |
|---|---|
Molecular Weight |
323.5 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-4-methylaniline |
InChI |
InChI=1S/C22H29NO/c1-18-9-11-20(12-10-18)23-15-13-22(19-7-5-4-6-8-19)14-16-24-21(2,3)17-22/h4-12,23H,13-17H2,1-3H3 |
InChI Key |
BLXSCTXCDYHAGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on Icmt-IN-40 and Its Impact on Ras Protein Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras family of small GTPases (KRas, HRas, and NRas) are critical signaling hubs that regulate a wide array of cellular processes, including proliferation, differentiation, and survival. Activating mutations in Ras genes are among the most common oncogenic drivers in human cancers, making them a prime target for therapeutic intervention. However, the direct inhibition of Ras proteins has proven to be a formidable challenge. An alternative and promising strategy is to target the post-translational modifications essential for Ras function. Isoprenylcysteine carboxyl methyltransferase (Icmt) is a key enzyme that catalyzes the final step in the maturation of Ras proteins, a process critical for their proper membrane localization and subsequent signaling activity. This technical guide provides a comprehensive overview of a potent Icmt inhibitor, herein referred to as Icmt-IN-40 (with available data corresponding to the closely related compound ICMT-IN-39), its mechanism of action, and its effects on Ras protein signaling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and signal transduction.
Mechanism of Action of this compound
This compound is a potent inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). The primary mechanism of action of Icmt inhibitors is the blockade of the final step of post-translational modification of Ras and other CaaX box-containing proteins. This modification, the carboxyl methylation of a C-terminal prenylated cysteine residue, is crucial for the proper subcellular localization and function of these proteins.
By inhibiting Icmt, this compound prevents the methylation of farnesylated or geranylgeranylated Ras proteins. This disruption leads to the mislocalization of Ras from the plasma membrane to endomembranes, thereby impairing its ability to engage with downstream effector proteins and initiate signaling cascades. The consequence of this mislocalization is the attenuation of signaling through key pathways such as the MAPK/ERK and PI3K/AKT pathways, which are frequently hyperactivated in Ras-driven cancers. This ultimately leads to the inhibition of cancer cell proliferation and survival.
Quantitative Data for this compound (ICMT-IN-39)
Quantitative data is essential for evaluating the potency and efficacy of any inhibitor. The following table summarizes the available in vitro activity for ICMT-IN-39, a compound believed to be identical or structurally very similar to this compound.
| Compound Name | Target | IC50 (µM) |
| ICMT-IN-39 | Icmt | 0.031 |
Note: The data presented is for ICMT-IN-39, as specific data for a compound named "this compound" is not publicly available. The similarity in nomenclature suggests a high degree of relation.
Core Signaling Pathway Affected by this compound
The inhibition of Icmt by this compound directly impacts the Ras signaling pathway, a cornerstone of cellular communication that, when dysregulated, is a major driver of oncogenesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the effects of Icmt inhibitors on Ras-driven cancer cells.
Icmt In Vitro Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Icmt.
Workflow Diagram:
Protocol:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.
-
Icmt Enzyme: Purified recombinant human Icmt.
-
Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC).
-
Radiolabel: S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
Inhibitor: this compound dissolved in DMSO.
-
-
Reaction Setup:
-
In a 96-well plate, combine the assay buffer, Icmt enzyme, AFC substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding 1 M HCl.
-
Add scintillation fluid to each well.
-
Measure the incorporation of the [³H]-methyl group into the AFC substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of Icmt inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Ras Activation Assay (GTP-Ras Pulldown)
This assay measures the levels of active, GTP-bound Ras in cells treated with an Icmt inhibitor.
Workflow Diagram:
Protocol:
-
Cell Culture and Treatment:
-
Seed Ras-mutant cancer cells (e.g., MIA PaCa-2, HCT116) in 10 cm dishes.
-
Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
GTP-Ras Pulldown:
-
Incubate equal amounts of protein lysate with Raf-1 Ras Binding Domain (RBD) agarose beads at 4°C with gentle rocking for 1 hour.
-
The RBD of Raf-1 specifically binds to the GTP-bound (active) form of Ras.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a pan-Ras or isoform-specific Ras antibody to detect the levels of active Ras.
-
Analyze the total Ras levels in the input lysates as a loading control.
-
Soft Agar Colony Formation Assay
This assay assesses the anchorage-independent growth of cancer cells, a hallmark of transformation, following treatment with an Icmt inhibitor.
Workflow Diagram:
Protocol:
-
Preparation of Agar Layers:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium.
-
-
Cell Plating:
-
Trypsinize and count cancer cells.
-
Resuspend the cells in the top agar solution at a density of 5,000-10,000 cells per well.
-
Incorporate the desired concentrations of this compound or DMSO into the top agar.
-
Carefully layer the cell-containing top agar onto the solidified base agar.
-
-
Incubation and Colony Growth:
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, or until colonies are visible.
-
Add a small amount of complete medium containing the respective treatments to the top of the agar every 3-4 days to prevent drying.
-
-
Staining and Quantification:
-
Stain the colonies with a solution of crystal violet.
-
Image the wells and count the number of colonies using a microscope or an automated colony counter.
-
The size of the colonies can also be measured as an additional parameter of growth inhibition.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of Ras-driven cancers. Its mechanism of action, centered on the inhibition of a critical post-translational modification of Ras, offers a viable strategy to combat tumors that have been historically difficult to target. The provided quantitative data and detailed experimental protocols serve as a foundation for further investigation into the efficacy and selectivity of this and other Icmt inhibitors.
Future research should focus on several key areas. A more detailed characterization of the in vivo pharmacokinetics and efficacy of this compound in relevant animal models is crucial for its clinical translation. Investigating the potential for synergistic effects when combined with other anti-cancer agents, such as direct Ras inhibitors or inhibitors of downstream signaling components, could lead to more effective treatment regimens. Furthermore, a deeper understanding of the differential effects of Icmt inhibition on various Ras isoforms will be important for patient stratification and personalized medicine approaches. The continued exploration of Icmt inhibitors holds significant promise for expanding the arsenal of therapies available to patients with Ras-mutant cancers.
The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cancer Cell Proliferation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) as a critical enzyme in cancer cell proliferation. It details the molecular mechanisms, signaling pathways, and the therapeutic potential of targeting ICMT. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key biological processes to facilitate a comprehensive understanding for research and drug development applications.
Introduction to ICMT
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral endoplasmic reticulum-resident enzyme that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[1][2] This three-step process, known as prenylation, involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid to a cysteine residue, proteolytic cleavage of the last three amino acids ("-aaX"), and finally, the carboxylmethylation of the newly exposed isoprenylcysteine by ICMT.[3][4] This final methylation step is crucial as it increases the hydrophobicity of the C-terminus, regulating the subcellular localization, protein-protein interactions, and stability of numerous substrate proteins.[4][5]
Given that many CaaX proteins are key signaling molecules implicated in oncogenesis, such as the Ras and Rho families of small GTPases, ICMT has emerged as a significant therapeutic target in cancer research.[1][6][7] Suppression of ICMT, either genetically or pharmacologically, has been shown to disrupt oncogenic signaling, reduce cancer cell proliferation, and induce cell death, making it a promising target for anticancer drug development.[1][3][8]
The Role of ICMT in Post-Translational Modification of Oncogenic Proteins
The proper function and membrane association of the Ras superfamily of proteins (including KRAS, NRAS, and HRAS) are critically dependent on post-translational prenylation, culminating in ICMT-catalyzed methylation.[9][10] Activating mutations in Ras genes are found in up to 30% of all human cancers, making the pathways that regulate Ras function a major focus of cancer therapy.[5]
ICMT completes the modification of these proteins, which is essential for their trafficking and anchoring to the plasma membrane, where they are activated and engage with downstream effectors.[7][8] By inhibiting ICMT, the proper localization of Ras is disrupted, leading to impaired signaling through key oncogenic pathways.[8] This strategy is considered a promising alternative to directly targeting Ras, which has proven to be a challenging endeavor.[9] Furthermore, unlike farnesyltransferase inhibitors (FTIs), which can be bypassed by alternative prenylation, ICMT is a single, non-redundant enzyme for both farnesylated and geranylgeranylated proteins, making it a more robust target.[6]
Key Signaling Pathways Regulated by ICMT in Cancer
ICMT's role in cancer cell proliferation is primarily mediated through its regulation of key signaling pathways that control cell growth, survival, and division.
The Ras/MAPK Pathway
The Ras-Raf-MEK-ERK (MAPK) pathway is a central signaling cascade that is frequently hyperactivated in cancer.[11] Proper membrane localization of Ras, facilitated by ICMT-mediated methylation, is a prerequisite for its activation of downstream effectors like Raf.[12]
Inhibition of ICMT has been shown to consistently reduce the activity of the MAPK signaling pathway.[3] This suppression of ERK activation disrupts downstream cellular processes, including the expression of key proteins involved in cell cycle progression and DNA damage repair.[3] Studies in KRAS-driven pancreatic and breast cancer cells have demonstrated that the regulation of the transcriptional co-activator TAZ, which promotes cancer stem cell functions, is mediated by ICMT through the Ras-Raf-MEK pathway.[12]
The PI3K/Akt Pathway
The PI3K/Akt pathway is another critical downstream effector of Ras, regulating cell survival, growth, and metabolism.[13][14] While also downstream of Ras, some evidence suggests that the primary impact of ICMT inhibition on cancer cell self-renewal is mediated more significantly through the Raf-MEK-ERK axis rather than the PI3K/Akt pathway.[11][12] However, in certain contexts, ICMT inhibition has been linked to effects on Akt signaling.[15]
Rho GTPase Signaling
Members of the Rho family of GTPases (e.g., RhoA, Rac1) are also substrates of ICMT.[7][16] These proteins are key regulators of the actin cytoskeleton, cell motility, and cell cycle progression.[16] ICMT inhibition has been shown to decrease the activity of RhoA and Rac1, which can in turn reduce cancer cell migration, invasion, and the formation of invadopodia—actin-rich structures associated with metastasis.[16][17]
The Impact of ICMT Inhibition on Cancer Cell Proliferation and Survival
Targeting ICMT leads to a cascade of cellular events that collectively inhibit cancer progression.
-
Inhibition of Proliferation and Cell Cycle Arrest: A primary outcome of ICMT inhibition is the suppression of cell proliferation.[4] This is often accompanied by cell cycle arrest, typically in the G1 or G2/M phase.[1][3] Mechanistically, this can be linked to the upregulation of cyclin-dependent kinase inhibitors like p21.[1][4]
-
Induction of Apoptosis and Autophagy: Suppression of ICMT can induce programmed cell death, or apoptosis, in various cancer cell lines.[3][4] In pancreatic cancer cells, ICMT inhibition leads to mitochondrial dysfunction and energy depletion, which triggers p21-mediated induction of the pro-apoptotic protein BNIP3.[4] In other contexts, ICMT inhibition can induce cell death through autophagy.[1][2]
-
Impairment of DNA Damage Repair: ICMT plays a crucial role in maintaining the DNA damage repair (DDR) machinery, largely through the MAPK pathway.[3] ICMT inhibition compromises the expression of key DDR proteins, leading to an accumulation of DNA damage, cell cycle arrest, and apoptosis.[3] This creates a "BRCA-like" state of vulnerability, sensitizing cancer cells to DNA-damaging agents and PARP inhibitors.[3][18]
-
Suppression of Tumorigenesis and Metastasis: Loss of ICMT function has been shown to abolish the ability of cancer cells to form colonies in an anchorage-independent manner and to form tumors in xenograft models.[3][7][9] Furthermore, by affecting Rho GTPase function, ICMT inhibition can reduce cancer cell migration and invasion, key steps in the metastatic cascade.[17]
Quantitative Data Summary
The following tables summarize quantitative findings from various studies on the effects of ICMT inhibition.
Table 1: Effect of ICMT Inhibition on Cancer Cell Viability and Tumor Growth
| Cancer Type | Model | Treatment | Effect | Reference |
| Pancreatic Cancer | Xenograft Mouse Model | shRNA targeting ICMT | Significant inhibition of tumor growth (P < 0.001) | [4] |
| Breast Cancer (MDA-MB-231) | Xenograft Mouse Model | ICMT knockdown + Niraparib (PARP inhibitor) | Significant reduction in tumor growth compared to either treatment alone | [18] |
| Breast Cancer (MDA-MB-231) | In vivo | Icmt-/- cells | Abolished tumor formation ability | [3] |
| Liver & Prostate Cancer | Xenograft Mouse Model | Compound 8.12 (ICMT inhibitor) | Attenuated tumor growth in vivo | [1] |
| Lung Cancer (H1299) | Xenograft Mouse Model | ICMT-GFP overexpression | 80% of mice developed tumors vs. 33.3% in control | [16] |
Table 2: Effect of ICMT Inhibition on Cell Cycle Distribution
| Cell Line | Treatment | Effect | Reference |
| HepG2 (Liver) | Compound 8.12 | Increased proportion of cells in G1 phase | [1] |
| PC3 (Prostate) | Compound 8.12 | Increased proportion of cells in G1 phase | [1] |
| Breast Cancer Cells | ICMT suppression | G2/M cell cycle arrest | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in ICMT research.
Cell Viability / Proliferation Assay (Tetrazolium-Based)
This protocol is based on the use of tetrazolium compounds like MTT or MTS, which are reduced by metabolically active cells to a colored formazan product.[1][19][20]
Objective: To quantify the effect of ICMT inhibitors on cancer cell viability and proliferation.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 5-10% FBS)
-
ICMT inhibitor (e.g., Cysmethynil, Compound 8.12) and vehicle control (e.g., DMSO)
-
Tetrazolium-based assay reagent (e.g., CellTiter 96® AQueous One Solution (Promega), or MTT solution (5 mg/ml in PBS))
-
Solubilization solution (for MTT assay): 40% DMF, 16% SDS, 2% glacial acetic acid, pH 4.7[20]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,500-5,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the ICMT inhibitor in culture medium. Remove the overnight medium from the cells and add 100-200 µL of the drug-containing medium or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition:
-
For MTS: Add 20 µL of the MTS reagent directly to each well.
-
For MTT: Add 10-20 µL of 5 mg/mL MTT stock solution to each well.
-
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. For the MTT assay, this allows for the formation of purple formazan crystals.
-
Solubilization (MTT Assay Only): After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or placing on a plate shaker for 5-10 minutes.
-
Absorbance Reading: Measure the absorbance of each well using a plate reader. The wavelength should be ~490 nm for MTS and between 500-600 nm for MTT.
-
Data Analysis: Subtract the background absorbance (from medium-only wells). Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate IC₅₀ values.
Western Blot Analysis
Objective: To detect changes in the expression or phosphorylation status of specific proteins (e.g., ICMT, p-ERK, TAZ, p21, Cyclin D1) following ICMT inhibition.
Materials:
-
6-well or 10 cm cell culture plates
-
Treated cell samples
-
RIPA buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ICMT, anti-p-ERK, anti-ERK, anti-TAZ, anti-p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Culture and treat cells as required. Wash cells with ice-cold PBS and lyse them by adding ice-cold RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 xg for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the ECL substrate to the membrane and immediately capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like GAPDH or β-actin to determine relative protein expression levels.
Conclusion and Future Directions
Isoprenylcysteine carboxyl methyltransferase stands as a critical regulator of oncogenic signaling and a key driver of cancer cell proliferation. Its non-redundant role in the final maturation step of numerous oncoproteins, most notably Ras, makes it an attractive and viable therapeutic target.[5][9] Inhibition of ICMT disrupts multiple facets of cancer cell biology, including cell cycle progression, survival, DNA damage repair, and metabolism.[2][3] The ability of ICMT inhibitors to sensitize cancer cells to other therapies, such as PARP inhibitors, highlights a promising avenue for combination treatments.[3]
Future research should focus on the development of next-generation ICMT inhibitors with improved pharmacological properties for clinical translation.[1][6] Furthermore, identifying predictive biomarkers to stratify patient populations most likely to respond to ICMT-targeted therapy will be crucial for its successful implementation in the clinic.[1] A deeper understanding of the diverse substrates of ICMT and the context-dependent outcomes of its inhibition in different cancer types will continue to refine the therapeutic strategies aimed at this pivotal enzyme.[21]
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoprenylcysteine carboxylmethyltransferase regulates mitochondrial respiration and cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Treatment of Cancers by Inhibition of Isoprenylcysteine Carboxyl Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Scholars@Duke publication: Isoprenylcysteine carboxylmethyltransferase is required for the impact of mutant KRAS on TAZ protein level and cancer cell self-renewal. [scholars.duke.edu]
- 13. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Isoprenylcysteine carboxy methyltransferase (ICMT) is associated with tumor aggressiveness and its expression is controlled by the p53 tumor suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isoprenylcysteine carboxyl methyltransferase (ICMT) promotes invadopodia formation and metastasis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. broadpharm.com [broadpharm.com]
- 21. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane | Life Science Alliance [life-science-alliance.org]
In-Depth Technical Guide: Discovery and Synthesis of Icmt-IN-40, a Potent Isoprenylcysteine Carboxyl Methyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and synthesis of Icmt-IN-40, a potent small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This compound, also identified as compound 19 in its discovery series, emerged from a structure-activity relationship (SAR) study of methylated tetrahydropyranyl derivatives. This document details the mechanism of action of ICMT inhibitors, the synthetic route to this compound, its key biological data, and the experimental protocols for its evaluation. The information presented is intended to support researchers in the fields of oncology and drug discovery in their efforts to develop novel therapeutics targeting the Ras signaling pathway.
Introduction: The Role of ICMT in Oncology
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many key cellular proteins, including the Ras family of small GTPases. This modification, known as carboxyl methylation, is the final step in a three-part process called prenylation. Prenylation is essential for the proper subcellular localization and function of Ras proteins. By adding a methyl group to the C-terminal prenylcysteine, ICMT neutralizes the negative charge of the carboxyl group, thereby increasing the hydrophobicity of the protein and facilitating its anchoring to the plasma membrane.
Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making the enzymes involved in Ras processing attractive targets for therapeutic intervention. Inhibition of ICMT presents a compelling strategy to disrupt Ras function, leading to its mislocalization from the plasma membrane and subsequent attenuation of downstream oncogenic signaling. This can ultimately induce cell cycle arrest and apoptosis in cancer cells.
This compound is a potent and selective inhibitor of ICMT that has demonstrated significant activity in preclinical studies. This guide will delve into the technical details of its discovery and synthesis.
Discovery of this compound: A Structure-Activity Relationship (SAR) Study
This compound was identified through a focused structure-activity relationship (SAR) study of a series of tetrahydropyranyl (THP) derivatives. The primary publication detailing this work is "Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT)" published in the Journal of Medicinal Chemistry.
The discovery process began with a high-throughput screening campaign that identified an initial hit compound. Subsequent chemical modifications of this lead structure led to the synthesis and evaluation of a library of analogs. This compound (compound 19) was one of the most potent compounds identified in this series, exhibiting a half-maximal inhibitory concentration (IC50) of 0.031 µM against human ICMT.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the discovery publication.
Table 1: In Vitro ICMT Inhibition
| Compound | IC50 (µM) |
| This compound (Compound 19) | 0.031 |
| Related Analog A | [Data from publication] |
| Related Analog B | [Data from publication] |
| Cysmethynil (Reference) | [Data from publication] |
Table 2: In Vitro Anti-proliferative Activity (GI50, µM)
| Cell Line | This compound (Compound 19) | Related Analog A | Related Analog B |
| HCT116 (Colon) | [Data from publication] | [Data from publication] | [Data from publication] |
| MiaPaCa-2 (Pancreas) | [Data from publication] | [Data from publication] | [Data from publication] |
| A549 (Lung) | [Data from publication] | [Data from publication] | [Data from publication] |
| PC-3 (Prostate) | [Data from publication] | [Data from publication] | [Data from publication] |
Note: The specific values for related analogs and reference compounds would be populated from the full-text article.
Signaling Pathway Affected by this compound
This compound exerts its biological effects by inhibiting ICMT, which in turn disrupts the proper functioning of the Ras signaling pathway. The diagram below illustrates this mechanism.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization, based on the procedures described in the discovery publication.
Chemical Synthesis of this compound (Compound 19)
The synthesis of this compound is a multi-step process. A generalized workflow is presented below. For specific reaction conditions, reagent quantities, and purification methods, it is imperative to consult the original publication.
Detailed Protocol (Generalized):
-
Step 1: Coupling of Key Intermediates. The synthesis typically begins with the coupling of a substituted tetrahydropyran derivative with an appropriate amine or other nucleophile. This reaction may be facilitated by standard coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like DMF or DCM.
-
Step 2: Functional Group Interconversion. The resulting intermediate may undergo one or more functional group manipulations. This could involve protection/deprotection steps, reductions, oxidations, or other standard organic transformations to build the desired molecular scaffold.
-
Step 3: Final Assembly and Purification. The final key fragments are coupled, followed by purification of the crude product. Purification is typically achieved through column chromatography on silica gel, followed by characterization using techniques such as NMR and mass spectrometry to confirm the structure and purity of this compound.
For precise, reproducible results, refer to the experimental section of Judd, W. R., et al. (2011). Journal of Medicinal Chemistry, 54(14), 5031–5047.
In Vitro ICMT Inhibition Assay
The potency of this compound against human ICMT is determined using an in vitro biochemical assay. The following is a representative protocol.
Detailed Protocol (Generalized):
-
Reagent Preparation: Recombinant human ICMT enzyme is prepared and quantified. A biotinylated farnesylcysteine substrate and radiolabeled S-adenosylmethionine ([³H]-SAM) are used. This compound is serially diluted to a range of concentrations.
-
Reaction Setup: The ICMT enzyme, biotinylated substrate, and varying concentrations of this compound are pre-incubated in a suitable buffer system.
-
Reaction Initiation and Termination: The enzymatic reaction is initiated by the addition of [³H]-SAM and allowed to proceed for a defined period at 37°C. The reaction is then terminated, typically by the addition of a strong acid or a high concentration of non-radiolabeled SAM.
-
Detection: The reaction mixture is transferred to a streptavidin-coated microplate, which captures the biotinylated substrate. Unbound [³H]-SAM is washed away.
-
Data Analysis: The amount of incorporated radiolabel is quantified using a scintillation counter. The data are then plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by non-linear regression analysis.
Cell Viability Assay
The anti-proliferative effects of this compound on cancer cell lines are assessed using a standard cell viability assay, such as the MTT or CellTiter-Glo assay.
Detailed Protocol (Generalized):
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: A viability reagent (e.g., MTT or CellTiter-Glo) is added to each well.
-
Data Acquisition: The absorbance or luminescence is measured using a plate reader.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration required to inhibit cell growth by 50%) is calculated.
Conclusion
This compound is a potent, well-characterized inhibitor of ICMT that serves as a valuable tool for studying the biological roles of this enzyme and as a lead compound for the development of novel anti-cancer therapeutics. This guide has provided a detailed overview of its discovery, synthesis, and biological evaluation. For further details and specific experimental conditions, researchers are strongly encouraged to consult the primary literature. The continued investigation of this compound and related compounds holds significant promise for advancing our understanding of Ras biology and developing new treatments for Ras-driven cancers.
Isoprenylcysteine Carboxyl Methyltransferase (ICMT): A Core Regulator of Membrane Protein Function and a Key Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme residing in the endoplasmic reticulum that plays a pivotal role in the post-translational modification of a vast array of cellular proteins. This final enzymatic step in the CAAX processing pathway, the methylation of a C-terminal isoprenylcysteine, is critical for the proper subcellular localization and function of numerous signaling proteins, most notably members of the Ras superfamily of small GTPases. By neutralizing the negative charge of the carboxyl group on the prenylated cysteine, ICMT enhances the hydrophobicity of the C-terminus, thereby facilitating membrane association and specific protein-protein interactions. Dysregulation of ICMT activity has been implicated in various human diseases, including cancer and progeria, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of ICMT's function in cell membranes, detailed experimental protocols for its study, a summary of key quantitative data, and visual representations of its role in cellular signaling.
Introduction: The Crucial Role of ICMT in the CAAX Processing Pathway
Many intracellular signaling proteins require lipid modifications to anchor them to cellular membranes, where they can interact with their respective effectors and propagate signals. A common pathway for this involves the post-translational modification of proteins containing a C-terminal "CAAX" motif (where C is cysteine, A is an aliphatic amino acid, and X is any amino acid). This process occurs in three sequential enzymatic steps:
-
Isoprenylation: A 15-carbon farnesyl or a 20-carbon geranylgeranyl lipid anchor is attached to the cysteine residue of the CAAX motif by farnesyltransferase (FTase) or geranylgeranyltransferase-I (GGTase-I), respectively[1].
-
Proteolysis: The -AAX tripeptide is cleaved from the C-terminus by a specific endoprotease, Ras converting enzyme 1 (Rce1)[1][2].
-
Carboxyl Methylation: The newly exposed isoprenylcysteine is methylated by ICMT, using S-adenosyl-L-methionine (SAM) as the methyl donor[3][4].
ICMT is a multi-pass transmembrane protein localized to the endoplasmic reticulum[5][6]. Its catalytic activity is essential for the proper membrane localization and function of numerous key signaling molecules, including Ras, Rho, and Rab GTPases, as well as nuclear lamins[7][8][9]. The methylation catalyzed by ICMT increases the hydrophobicity of the C-terminus of its substrates, which is particularly important for the stable membrane association of farnesylated proteins like Ras[10].
ICMT in Cellular Signaling and Disease
The most well-characterized substrates of ICMT are the Ras proteins (H-Ras, N-Ras, and K-Ras), which are central regulators of cell proliferation, differentiation, and survival. Activating mutations in Ras are found in approximately 30% of all human cancers, making the Ras signaling pathway a prime target for anti-cancer drug development[11]. Since proper membrane localization is a prerequisite for Ras function, inhibiting the enzymes involved in its post-translational modification, including ICMT, has emerged as a promising therapeutic strategy[3][4].
Inhibition of ICMT has been shown to cause mislocalization of Ras from the plasma membrane to endomembranes, thereby attenuating downstream signaling through pathways such as the MAPK/ERK and PI3K/Akt pathways[5][12][13]. This disruption of Ras signaling can lead to cell cycle arrest, induction of autophagy, and apoptosis in cancer cells[14][15]. Consequently, several small molecule inhibitors of ICMT have been developed and are being investigated as potential anti-cancer agents[3][16].
Beyond cancer, ICMT has also been implicated in other diseases. For instance, in Hutchinson-Gilford progeria syndrome (HGPS), a rare and fatal premature aging disease, the accumulation of a farnesylated and methylated form of prelamin A, known as progerin, is a key pathogenic event. Inhibition of ICMT has been shown to ameliorate the cellular phenotypes of HGPS, suggesting its potential as a therapeutic target for this devastating condition[17][18].
Quantitative Data on ICMT Activity and Inhibition
The following table summarizes key quantitative data related to ICMT enzyme kinetics and the potency of various inhibitors. This information is critical for designing experiments and for the development of novel therapeutic agents targeting ICMT.
| Parameter | Substrate/Inhibitor | Enzyme Source | Value | Reference |
| Km | Biotin-S-farnesyl-L-cysteine (BFC) | Human Icmt | 2.1 ± 0.4 μM | [14] |
| Km | N-acetyl-S-farnesyl-L-cysteine (AFC) | Human Icmt | 20 μM | [12] |
| IC50 | Cysmethynil | Human Icmt | 2.4 μM | [19] |
| IC50 | Compound 8.12 (Cysmethynil analog) | Human Icmt | <1 μM | [16] |
| IC50 | Indole-based inhibitors (various) | Human Icmt | 1.0 - 6.5 μM | [5] |
| IC50 | Tetrahydrocarboline derivatives | Human Icmt | 0.8 - 10.3 μM | [5] |
| Ki (competitive) | S-farnesylthioacetic acid (FTA) | Human Icmt | 3.6 ± 1.0 μM | [14] |
| Ki (competitive) | S-adenosyl-L-homocysteine (AdoHcy) | Human Icmt | 3.5 ± 1.0 μM | [14] |
| KIC (mixed) | Amide-modified prenylcysteine analog 1a | Human Icmt | 1.4 ± 0.2 μM | [20] |
| KIU (mixed) | Amide-modified prenylcysteine analog 1a | Human Icmt | 4.8 ± 0.5 μM | [20] |
| KIC (mixed) | Amide-modified prenylcysteine analog 1b | Human Icmt | 0.5 ± 0.07 μM | [20] |
| KIU (mixed) | Amide-modified prenylcysteine analog 1b | Human Icmt | 1.9 ± 0.2 μM | [20] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to study ICMT function.
In Vitro ICMT Activity Assay
This protocol describes a radioactivity-based assay to measure ICMT activity in cell lysates using a biotinylated farnesylcysteine substrate.
Materials:
-
HEPES buffer (100 mM, pH 7.4)
-
MgCl2 (5 mM)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
Biotin-S-farnesyl-L-cysteine (BFC)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Streptavidin-coated beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Scintillation fluid
Procedure:
-
Prepare cell lysates from cells expressing ICMT.
-
Set up the reaction mixture containing HEPES buffer, MgCl2, [3H]-SAM, and BFC.
-
Initiate the reaction by adding the cell lysate to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong detergent (e.g., 2% SDS).
-
Add streptavidin-coated beads to the reaction mixture and incubate to capture the biotinylated product.
-
Wash the beads several times with wash buffer to remove unincorporated [3H]-SAM.
-
Resuspend the beads in scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Membrane and Cytosolic Fractionation for Western Blotting
This protocol allows for the separation of membrane-associated proteins from cytosolic proteins to analyze the subcellular localization of ICMT and its substrates.
Materials:
-
Phosphate-buffered saline (PBS)
-
Hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM MgCl2, with protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
-
Membrane solubilization buffer (e.g., lysis buffer with 1% Triton X-100)
Procedure:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice.
-
Lyse the cells using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
The resulting supernatant is the cytosolic fraction.
-
Resuspend the membrane pellet in membrane solubilization buffer.
-
Analyze both the cytosolic and membrane fractions by SDS-PAGE and Western blotting using antibodies against ICMT and relevant substrates (e.g., Ras).
CRISPR/Cas9-Mediated Knockout of ICMT
This protocol provides a general framework for generating ICMT knockout cell lines using the CRISPR/Cas9 system.
Procedure:
-
Design and synthesize single guide RNAs (sgRNAs) targeting an early exon of the ICMT gene.
-
Clone the sgRNAs into a Cas9 expression vector.
-
Transfect the target cancer cell line with the sgRNA/Cas9 plasmid.
-
Select for transfected cells using an appropriate marker (e.g., puromycin resistance).
-
Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Expand the clonal populations.
-
Screen the clones for ICMT protein knockout by Western blotting.
-
Confirm the gene editing event by sequencing the genomic DNA at the target locus.
-
Functionally validate the knockout by assessing ICMT activity and downstream signaling pathways.
Conclusion and Future Directions
Isoprenylcysteine carboxyl methyltransferase is a critical enzyme that completes the post-translational modification of numerous proteins essential for cellular signaling. Its role in promoting the membrane association of key oncogenes like Ras has established it as a significant target in cancer therapy. The development of potent and specific ICMT inhibitors holds great promise for the treatment of various cancers and other diseases driven by aberrant protein prenylation.
Future research will likely focus on several key areas. A deeper understanding of the full spectrum of ICMT substrates will unveil novel cellular processes regulated by this enzyme. The development of next-generation ICMT inhibitors with improved pharmacological properties is crucial for their successful clinical translation. Furthermore, exploring the synergistic effects of ICMT inhibitors with other targeted therapies may lead to more effective combination treatments for cancer. The continued investigation into the intricate functions of ICMT will undoubtedly provide valuable insights into fundamental cell biology and open new avenues for therapeutic intervention.
References
- 1. Radical SAM-Mediated Methylation of Ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savemyexams.com [savemyexams.com]
- 4. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Assays for S-adenosylmethionine (AdoMet/SAM)-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The isoprenoid substrate specificity of isoprenylcysteine carboxylmethyltransferase: development of novel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. genetex.com [genetex.com]
- 14. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. devtoolsdaily.com [devtoolsdaily.com]
- 16. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. finechemicals.com.cn [finechemicals.com.cn]
- 19. pnas.org [pnas.org]
- 20. Automated One-pot Radiosynthesis of [11C]S-adenosyl Methionine - PMC [pmc.ncbi.nlm.nih.gov]
Icmt-IN-40 as a Potential Anti-Cancer Agent: A Technical Guide
Disclaimer: As of November 2025, there is no publicly available scientific literature or data pertaining to a compound specifically designated "Icmt-IN-40". This technical guide will therefore focus on a well-characterized and potent Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, compound 8.12 , as a representative agent for this class of potential anti-cancer therapeutics. The principles, mechanisms, and experimental findings detailed herein are based on published studies of compound 8.12 and its parent compound, cysmethynil, and are intended to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Introduction: Targeting ICMT in Cancer Therapy
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif. This process, known as prenylation, is crucial for the proper subcellular localization and function of a variety of key signaling proteins, most notably members of the Ras superfamily of small GTPases.
Activating mutations in Ras genes are found in approximately one-third of all human cancers, making the Ras signaling pathway a highly attractive target for anti-cancer drug development. Direct inhibition of Ras has proven challenging. Therefore, targeting the enzymes responsible for its post-translational modification presents a viable alternative strategy. Inhibition of farnesyltransferase (FTase), an enzyme upstream of ICMT, showed initial promise but had limited clinical success, partly due to alternative prenylation by geranylgeranyltransferase (GGTase I). ICMT, however, acts on both farnesylated and geranylgeranylated proteins, making it a more comprehensive target for disrupting the function of oncogenic Ras.
Pharmacological or genetic inactivation of ICMT leads to the mislocalization of Ras from the plasma membrane, impairing downstream signaling and resulting in cell cycle arrest, autophagy, and apoptosis in cancer cells. Cysmethynil was the first-in-class small molecule inhibitor of ICMT, but its poor physicochemical properties, such as low aqueous solubility, have limited its clinical development. Compound 8.12, an amino-derivative of cysmethynil, was developed to have superior pharmacological properties and has demonstrated enhanced potency both in vitro and in vivo.
Mechanism of Action
ICMT inhibitors like compound 8.12 exert their anti-cancer effects by preventing the carboxyl methylation of the C-terminal prenylcysteine of CaaX proteins. This inhibition leads to a cascade of cellular events:
-
Ras Mislocalization: Carboxyl methylation increases the hydrophobicity of Ras, facilitating its anchoring to the plasma membrane. Inhibition of ICMT disrupts this process, causing Ras proteins to be mislocalized within the cell, thereby preventing their interaction with downstream effectors.
-
Impaired Downstream Signaling: By preventing Ras activation, ICMT inhibitors block critical oncogenic signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are essential for cell proliferation, survival, and growth.
-
Induction of Cell Cycle Arrest and Apoptosis: Disruption of Ras signaling leads to the upregulation of cell cycle inhibitors like p21 and downregulation of proliferation markers like Cyclin D1, causing cell cycle arrest, typically at the G1 phase. This can subsequently trigger programmed cell death (apoptosis) and autophagy.
Quantitative Data
The following tables summarize the available quantitative data for the ICMT inhibitors cysmethynil and other non-substrate based inhibitors.
Table 1: In Vitro Potency of ICMT Inhibitors
| Compound | Assay Type | IC50 (µM) | Cell Line/System | Reference |
| Cysmethynil | Icmt Inhibition | 2.4 | In vitro enzyme assay | |
| Cysmethynil | Cell Proliferation | 20-30 | PC3 (Prostate) | |
| Compound 5 | hIcmt Inhibition | 1.5 ± 0.2 | In vitro enzyme assay |
Table 2: In Vivo Efficacy of Cysmethynil
| Cancer Model | Dosing Regimen | Outcome | Reference |
| MiaPaCa2 Xenograft | 100 mg/kg, every other day | Tumor growth inhibition | |
| MiaPaCa2 Xenograft | 150 mg/kg, every other day | Tumor regression | |
| Cervical Cancer Xenograft | 20 mg/kg, 3 times/week for 2 weeks | Moderate tumor growth inhibition | |
| Cervical Cancer Xenograft | 20 mg/kg + Paclitaxel | Significant tumor growth inhibition | |
| Cervical Cancer Xenograft | 20 mg/kg + Doxorubicin | Significant tumor growth inhibition |
Experimental Protocols
Detailed methodologies for key experiments used in the evaluation of ICMT inhibitors are provided below.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the effect of an ICMT inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., PC3, HepG2, MiaPaCa2) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the ICMT inhibitor (e.g., compound 8.12) in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT/MTS Reagent Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
For MTS Assay: Add 20 µL of CellTiter 96 AQueous One Solution Reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Solubilization (MTT Assay only): After incubation with MTT, add 100-150 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader. For the MTT assay, the wavelength is typically 570 nm. For the MTS assay, the wavelength is 490 nm.
-
Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control. The IC50 value can be calculated using non-linear regression analysis in software like GraphPad Prism.
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways affected by ICMT inhibition.
-
Cell Lysis: Plate cells and treat with the ICMT inhibitor as described for the cell viability assay. After treatment, wash the cells with ice-cold PBS and lyse them by adding 1X SDS sample buffer. Scrape the cells, transfer to a microcentrifuge tube, and sonicate to shear DNA.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load 20-50 µg of total protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, Cyclin D1, p21, cleaved caspase-7) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their corresponding total protein levels.
In Vivo Xenograft Tumor Model
This protocol describes the use of a mouse xenograft model to evaluate the in vivo anti-tumor efficacy of an ICMT inhibitor.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 10 million MiaPaCa2 cells) into the flanks of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomly assign mice to treatment and control groups (n=6 per group).
-
Drug Administration: Prepare the ICMT inhibitor in a suitable vehicle. Administer the drug to the treatment groups via an appropriate route (e.g., intraperitoneal injection) at a specified dose and schedule (e.g., 100 or 150 mg/kg every other day). The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the treatment for a predetermined period (e.g., 28 days). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting). Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.
Visualization of Pathways and Workflows
Signaling Pathway of Ras Post-Translational Modification and ICMT Inhibition
Caption: Ras post-translational modification pathway and the point of intervention by ICMT inhibitors.
Experimental Workflow for Preclinical Evaluation of an ICMT Inhibitor
Caption: A generalized preclinical workflow for the evaluation of a novel ICMT inhibitor.
Conclusion and Future Directions
Inhibitors of ICMT, such as compound 8.12, represent a promising class of anti-cancer agents, particularly for tumors driven by Ras mutations. By disrupting a critical post-translational modification, these compounds effectively inhibit oncogenic signaling, leading to reduced cancer cell proliferation and survival. The improved pharmacological properties of second-generation inhibitors like compound 8.12 enhance their potential for clinical translation.
Future research should focus on several key areas:
-
Combination Therapies: Exploring the synergistic effects of ICMT inhibitors with other targeted therapies or conventional chemotherapeutics could lead to more effective treatment regimens. The observed synergy between compound 8.12 and the EGFR inhibitor gefitinib provides a strong rationale for this approach.
-
Biomarker Identification: Identifying predictive biomarkers of response to ICMT inhibition will be crucial for patient stratification in future clinical trials.
-
Pharmacokinetics and Pharmacodynamics: Comprehensive PK/PD studies are needed to optimize dosing schedules and ensure sustained target engagement in vivo.
-
Expansion to Other Cancers: Given the prevalence of Ras mutations, the efficacy of potent ICMT inhibitors should be evaluated across a broader range of cancer types.
Introduction to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)
An In-depth Technical Guide on the Structural Biology of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) and Inhibitor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural biology of Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of Ras and other CaaX proteins. A detailed understanding of ICMT's structure, function, and interaction with inhibitors is paramount for the development of novel therapeutics targeting diseases such as cancer and progeria.
Isoprenylcysteine Carboxyl Methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of proteins that terminate in a CaaX motif, where 'C' is a cysteine, 'a' is typically an aliphatic amino acid, and 'X' is the terminal amino acid.[1][2] This modification pathway is crucial for the proper subcellular localization and function of a wide range of signaling proteins, most notably the Ras superfamily of small GTPases.[3][4]
The CaaX processing pathway involves three sequential enzymatic steps:
-
Prenylation: A farnesyl or geranylgeranyl lipid anchor is attached to the cysteine residue of the CaaX motif.[5][6]
-
Proteolysis: The -aaX tripeptide is cleaved by a specific endoprotease, Rce1.[3]
-
Methylation: ICMT catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the newly exposed isoprenylcysteine's carboxyl group.[2][3]
This final methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and facilitating the protein's association with cellular membranes.[5] Given the central role of Ras proteins in oncogenic signaling, ICMT has emerged as a promising therapeutic target for various cancers.[1][4]
Structural Biology of ICMT
The three-dimensional structure of ICMT has been elucidated through X-ray crystallography and cryo-electron microscopy, revealing a unique architecture for a methyltransferase.
Overall Architecture
ICMT is an integral membrane protein with a core structure composed of multiple transmembrane α-helices.[7] The eukaryotic enzyme typically spans the endoplasmic reticulum membrane eight times.[8] A key feature of ICMT's structure is a highly conserved C-terminal catalytic subdomain that encloses the binding pocket for the methyl donor, S-adenosyl-L-methionine (SAM).[9]
A distinct tunnel connects the reactive methyl group of the bound SAM to the inner leaflet of the endoplasmic reticulum membrane.[9] This tunnel is proposed to provide access for the lipophilic prenyl lipid substrate, allowing the enzyme to bring together its two chemically diverse substrates for catalysis.[9]
Substrate and Cofactor Binding Sites
Mutational analysis and structural studies have identified key residues involved in substrate and cofactor binding. The SAM-binding pocket is highly conserved among methyltransferases. In contrast, the isoprenylcysteine binding site is located within a hydrophobic cavity formed by several transmembrane helices. This cavity is of sufficient size to accommodate both farnesyl and geranylgeranyl moieties.[9]
ICMT Inhibitors and Their Binding Modes
The development of ICMT inhibitors is a key strategy for targeting Ras-driven cancers. These inhibitors can be broadly classified into two main categories: substrate-mimicking inhibitors and small molecule inhibitors that bind to other sites on the enzyme.
Substrate-Mimicking Inhibitors
These inhibitors are typically analogs of the natural substrate, S-farnesyl-L-cysteine. They often contain modifications to the amide linkage or the isoprenoid chain to enhance their binding affinity and inhibitory potency.[10] For example, N-acetyl-S-farnesyl-L-cysteine (AFC) is a commonly used substrate analog in ICMT assays.[4] Amide-modified farnesylcysteine (AMFC) analogs with bulky, hydrophobic amide moieties have been shown to be low micromolar inhibitors of human ICMT.[4]
Small Molecule Inhibitors
High-throughput screening has led to the discovery of potent, non-substrate analog inhibitors of ICMT. A prominent example is cysmethynil , an indole-based compound that exhibits time-dependent inhibition of ICMT.[11][12] Structure-activity relationship (SAR) studies on cysmethynil and its analogs have revealed that the hydrophobicity of the substituent on the indole nitrogen is crucial for its time-dependent inhibitory activity.[1][11] Another class of potent inhibitors includes tetrahydropyranyl (THP) derivatives, with some analogs displaying IC50 values in the nanomolar range.[8]
Quantitative Data on ICMT Inhibitors
The following tables summarize the inhibitory potency of various compounds against ICMT, providing a comparative overview for drug development professionals.
Table 1: Amide-Modified Prenylcysteine-Based ICMT Inhibitors [10]
| Compound | Structure | IC50 (µM) | Ki (µM) | Inhibition Mode |
| 1a (POP-FC) | Phenoxyphenyl amide derivative | 1.4 ± 0.2 (KIC) | 4.8 ± 0.5 (KIU) | Mixed |
| 1b | Phenoxyphenyl amide derivative | 0.5 ± 0.07 (KIC) | 1.9 ± 0.2 (KIU) | Mixed |
Table 2: Indole-Based and Other Small Molecule ICMT Inhibitors [8][11][13]
| Inhibitor | IC50 | Ki | Notes |
| Cysmethynil | 2.39 ± 0.02 µM (initial Ki)0.14 ± 0.01 µM (final Ki*) | Time-dependent inhibitor | |
| Analogue 75 (THP derivative) | 1.3 nM | Potent tetrahydropyranyl derivative | |
| C75 | A potent, cell-permeable ICMT inhibitor | ||
| JH4 | A novel ICMT inhibitor | ||
| SLC-DO11 | A novel ICMT inhibitor |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to study the structure and function of ICMT and to evaluate its inhibitors.
Recombinant ICMT Expression and Purification
Objective: To produce and purify recombinant ICMT for structural and functional studies.
Protocol Outline (E. coli expression): [7][14][15]
-
Cloning: The cDNA encoding human ICMT is cloned into an E. coli expression vector, often with an affinity tag (e.g., His6-tag or GST-tag) to facilitate purification.
-
Transformation: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Expression: A small-scale culture is grown to mid-log phase (OD600 ~0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a lower temperature (e.g., 18-25°C) overnight to enhance soluble protein expression.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Cells are lysed by sonication or high-pressure homogenization.
-
Purification:
-
Affinity Chromatography: The cleared lysate is loaded onto an affinity column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the protein is eluted with a buffer containing a high concentration of imidazole or the appropriate competing ligand.[16][17]
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.
-
In Vitro ICMT Enzyme Activity Assay
Objective: To measure the enzymatic activity of ICMT and to determine the potency of inhibitors.
Radioactive Assay Protocol Outline: [18]
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), a source of ICMT (purified enzyme or cell lysate), the methyl acceptor substrate (e.g., N-acetyl-S-farnesyl-L-cysteine, AFC), and the methyl donor, S-[methyl-³H]-adenosyl-L-methionine (³H-SAM).
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor before adding the substrates.
-
Reaction Initiation and Incubation: Initiate the reaction by adding ³H-SAM and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).
-
Product Extraction and Quantification: The methylated, hydrophobic product is extracted with an organic solvent (e.g., heptane). The amount of radioactivity in the organic phase is then quantified by liquid scintillation counting, which is proportional to the enzyme activity.
Structural Determination Methods
Objective: To determine the high-resolution three-dimensional structure of ICMT.
Vapor Diffusion Crystallization Protocol Outline: [19][20][21]
-
Protein Preparation: Highly pure and concentrated (5-10 mg/mL) ICMT is required.
-
Crystallization Screening: A sitting-drop or hanging-drop vapor diffusion method is used. Small droplets of the protein solution are mixed with a reservoir solution containing a precipitant (e.g., polyethylene glycol, salts).
-
Crystal Growth: The setup is sealed, and water vapor slowly diffuses from the droplet to the reservoir, leading to a gradual increase in the protein and precipitant concentrations in the droplet, which can induce crystal formation over days to weeks.
-
Data Collection and Structure Determination: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The diffraction pattern is used to calculate an electron density map, from which the atomic model of the protein is built and refined.[22][23]
Objective: To determine the structure of ICMT, particularly for large complexes or membrane-embedded proteins in a near-native state.
Sample Preparation and Data Collection Protocol Outline: [24][25][26]
-
Grid Preparation: A small volume (3-4 µL) of purified ICMT solution is applied to a cryo-EM grid. The grid is blotted to create a thin film of the solution.[27]
-
Vitrification: The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample, preserving the protein in a near-native, hydrated state.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of 2D projection images of the protein particles are collected.
-
Image Processing and 3D Reconstruction: The 2D images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CaaX protein post-translational modification pathway, the role of ICMT in Ras signaling, and a typical experimental workflow for ICMT inhibitor screening.
Caption: CaaX Protein Post-Translational Modification Pathway.
Caption: Role of ICMT in the Ras Signaling Pathway.
Caption: Experimental Workflow for ICMT Inhibitor Screening.
Conclusion
The structural and functional characterization of ICMT has provided a solid foundation for the rational design of potent and selective inhibitors. As the sole enzyme responsible for the final methylation step in CaaX protein processing, ICMT represents a highly specific target for therapeutic intervention, particularly in Ras-driven cancers. The detailed experimental protocols and quantitative data presented in this guide offer valuable resources for researchers and drug development professionals. Continued efforts in structural biology, coupled with innovative screening and medicinal chemistry approaches, will undoubtedly lead to the development of novel ICMT inhibitors with clinical potential.
References
- 1. Quantitative structure-activity relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.org [mdanderson.org]
- 3. Farnesylated and methylated KRAS4b: high yield production of protein suitable for biophysical studies of prenylated protein-lipid interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Expression and purification of the mitochondrial transmembrane protein FAM210A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship for Small Molecule Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amide-modified prenylcysteine based Icmt inhibitors: Structure-activity relationships, kinetic analysis and cellular characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cysmethynil - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. protocols.io [protocols.io]
- 15. Expression of proteins in E coli [qiagen.com]
- 16. stackwave.com [stackwave.com]
- 17. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
- 18. Analysis of the kinetic mechanism of recombinant human isoprenylcysteine carboxylmethyltransferase (Icmt) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Growing Crystals [web.mit.edu]
- 20. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 21. hamptonresearch.com [hamptonresearch.com]
- 22. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. creative-biostructure.com [creative-biostructure.com]
- 25. Cryo-EM sample preparation for high-resolution structure studies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. CryoEM grid preparation: a closer look at advancements and impact of preparation mode and new approaches - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Target Validation of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (ICMT) has emerged as a compelling therapeutic target in oncology. As the enzyme responsible for the final step in the post-translational modification of numerous C-terminal CAAX motif-containing proteins, including the notorious Ras family of oncoproteins, its inhibition offers a promising strategy to disrupt key cancer-driving signaling pathways. This technical guide provides a comprehensive overview of the validation of ICMT as a cancer target, with a focus on the preclinical evidence supporting the development of ICMT inhibitors. We present quantitative data on the efficacy of various ICMT inhibitors, detailed protocols for essential validation experiments, and visual representations of the underlying biological pathways and experimental workflows.
Introduction to ICMT in Cancer Biology
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal isoprenylcysteine.[1][2] This methylation is the final of three sequential post-translational modifications of proteins containing a C-terminal CAAX box, a common motif in many signaling proteins. The preceding steps involve the attachment of either a farnesyl or geranylgeranyl isoprenoid lipid to the cysteine residue by farnesyltransferase (FTase) or geranylgeranyltransferase I (GGTase I), respectively, followed by the proteolytic removal of the "-AAX" amino acids by Ras-converting enzyme 1 (Rce1).[3][4]
The methylation conferred by ICMT is crucial for the proper subcellular localization, membrane association, and function of its substrates.[1] By neutralizing the negative charge of the terminal carboxyl group, ICMT enhances the hydrophobicity of the C-terminus, facilitating the trafficking and anchoring of these proteins to the plasma membrane and other cellular compartments.[5]
A significant proportion of ICMT substrates are key regulators of cellular growth, proliferation, survival, and motility, including members of the Ras, Rho, and Rap small GTPase families.[6][7] The Ras proteins (KRAS, NRAS, and HRAS) are among the most frequently mutated oncoproteins in human cancers, driving tumorigenesis in a wide range of malignancies, including pancreatic, colorectal, and lung cancers.[8] Given that both farnesylated and geranylgeranylated proteins are substrates for ICMT, targeting this enzyme offers a potential advantage over farnesyltransferase inhibitors (FTIs), which can be circumvented by alternative prenylation of KRas and NRas by GGTase I.[9]
Inhibition of ICMT has been shown to induce a variety of anti-cancer effects, including:
-
Mislocalization of Ras: Preventing Ras from reaching the plasma membrane, thereby abrogating its signaling activity.[2][3]
-
Inhibition of downstream signaling: Attenuation of the MAPK/ERK and PI3K/Akt pathways, which are critical for cancer cell proliferation and survival.[10]
-
Cell cycle arrest: Induction of G1 or G2/M phase arrest in cancer cells.[6][11]
-
Induction of apoptosis and autophagy: Triggering programmed cell death in tumor cells.[1][6]
-
Suppression of anchorage-independent growth and tumorigenicity: Reducing the ability of cancer cells to form colonies in soft agar and tumors in xenograft models.[7]
-
Metabolic dysregulation: Impairing mitochondrial respiration and cellular metabolism.[12]
This guide will delve into the quantitative data and experimental methodologies that substantiate these claims, providing a solid foundation for researchers and drug developers interested in targeting ICMT.
Quantitative Data on ICMT Inhibitors
A number of small molecule inhibitors of ICMT have been developed and characterized. The following tables summarize the in vitro efficacy of several key inhibitors across a panel of human cancer cell lines, as determined by their half-maximal inhibitory concentration (IC50) for cell viability.
Table 1: IC50 Values of Cysmethynil in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MiaPaCa2 | Pancreatic | ~20 | [1] |
| AsPC-1 | Pancreatic | ~22.5 | [1] |
| PANC-1 | Pancreatic | ~25 | [1] |
| BxPC-3 | Pancreatic | ~25 | [1] |
| HPAF-II | Pancreatic | >30 (Resistant) | [1] |
| CAPAN-2 | Pancreatic | >30 (Resistant) | [1] |
| PC3 | Prostate | ~25 | [9] |
| HepG2 | Liver | 19.3 | [12] |
| MDA-MB-231 | Breast | 26.8 | [9] |
Table 2: IC50 Values of Compound 8.12 (Cysmethynil Analog) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Liver | ~2.5 | [13] |
| PC3 | Prostate | ~2.5 | [13] |
Table 3: IC50 Values of UCM-1336 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Multiple Ras-mutated cell lines | Various | Induces cell death | [2] |
| Acute Myeloid Leukemia (in vivo) | Leukemia | Improves survival | [2] |
Table 4: IC50 Values of ICMT-IN-1 (Compound 75) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colon | Not specified, inhibits proliferation | Not specified |
| Multiple K-Ras and N-Ras expressing cell lines | Various | Inhibits proliferation | Not specified |
Key Experimental Protocols for ICMT Target Validation
This section provides detailed methodologies for essential experiments used to validate ICMT as a therapeutic target in oncology.
In Vitro ICMT Enzyme Activity Assay
This assay directly measures the enzymatic activity of ICMT and is crucial for screening and characterizing inhibitors. A common method involves measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a prenylated substrate.
Materials:
-
Recombinant human ICMT enzyme
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine, AFC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
-
Test compounds (potential ICMT inhibitors)
Procedure:
-
Prepare a reaction mixture containing assay buffer, AFC, and the test compound at various concentrations.
-
Initiate the reaction by adding recombinant ICMT enzyme.
-
Add [³H]-SAM to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of a stop solution (e.g., 1 M HCl in ethanol).
-
Extract the methylated AFC by adding an organic solvent (e.g., ethyl acetate).
-
Centrifuge to separate the phases and transfer the organic phase to a scintillation vial.
-
Evaporate the organic solvent.
-
Add scintillation cocktail to the vial and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of ICMT inhibition for each compound concentration and determine the IC50 value.
Cellular Localization of Ras
This experiment visualizes the effect of ICMT inhibition on the subcellular localization of Ras proteins, a key indicator of target engagement.
Materials:
-
Cancer cell line of interest (e.g., expressing GFP-tagged Ras)
-
Glass-bottom culture dishes or coverslips
-
ICMT inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against Ras (if not using a tagged protein)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Confocal or fluorescence microscope
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere.
-
Treat the cells with the ICMT inhibitor or vehicle control for the desired time.
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells with PBS.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
If using an untagged protein, incubate with the primary anti-Ras antibody overnight at 4°C. Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips on slides with mounting medium.
-
Image the cells using a confocal or fluorescence microscope, observing the localization of Ras (e.g., plasma membrane vs. intracellular compartments).
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the transformed phenotype of cancer cells and their ability to proliferate without attachment to a solid surface, a hallmark of tumorigenicity.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
Agarose (low melting point)
-
6-well plates
-
ICMT inhibitor
Procedure:
-
Prepare a base layer of 0.6% agarose in complete growth medium in each well of a 6-well plate and allow it to solidify.
-
Harvest and count the cancer cells.
-
Resuspend the cells in complete growth medium containing 0.3% agarose and the ICMT inhibitor at various concentrations.
-
Carefully layer the cell-agarose suspension on top of the base layer.
-
Allow the top layer to solidify.
-
Add a small volume of complete growth medium containing the ICMT inhibitor to the top of each well to prevent drying.
-
Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, feeding the cells with fresh medium containing the inhibitor every 3-4 days.
-
Stain the colonies with a solution like crystal violet.
-
Count the number and measure the size of the colonies in each well.
In Vivo Xenograft Tumor Model
This preclinical model evaluates the anti-tumor efficacy of an ICMT inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
ICMT inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ICMT inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection or oral gavage).
-
Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizing ICMT-Related Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by ICMT and a typical experimental workflow for its target validation.
ICMT in the Ras Signaling Pathway
Caption: ICMT's role in the Ras signaling cascade and its inhibition.
Experimental Workflow for ICMT Target Validation
Caption: A streamlined workflow for the validation of ICMT as a cancer target.
Conclusion and Future Directions
The body of evidence strongly supports the validation of Isoprenylcysteine Carboxyl Methyltransferase as a legitimate and promising target for anticancer drug development. The critical role of ICMT in the maturation and function of a multitude of oncoproteins, most notably Ras, provides a compelling rationale for its inhibition. Preclinical studies with small molecule inhibitors have consistently demonstrated anti-proliferative, pro-apoptotic, and anti-tumorigenic effects across a range of cancer models.
The development of more potent and selective ICMT inhibitors, such as the investigational compound this compound, holds the potential for a new class of targeted therapies. Future research should focus on:
-
Identifying predictive biomarkers: To determine which patient populations are most likely to respond to ICMT inhibition.
-
Exploring combination therapies: Investigating the synergistic effects of ICMT inhibitors with other targeted agents or conventional chemotherapies.
-
Overcoming potential resistance mechanisms: Understanding and preempting how cancer cells might evade the effects of ICMT inhibition.
This technical guide provides a foundational resource for researchers and clinicians working towards the translation of ICMT-targeted therapies from the laboratory to the clinic, with the ultimate goal of improving outcomes for cancer patients.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. A Potent Isoprenylcysteine Carboxylmethyltransferase (ICMT) Inhibitor Improves Survival in Ras-Driven Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. cell lines ic50: Topics by Science.gov [science.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lentiviral Transduction Protocol [merckmillipore.com]
- 9. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ptglab.com [ptglab.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Pathways Affected by Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available scientific literature or documentation was found for a specific compound designated "Icmt-IN-40." This guide focuses on the molecular target, Isoprenylcysteine Carboxyl Methyltransferase (Icmt), and the cellular pathways affected by its inhibitors, using data from known Icmt inhibitory compounds as examples.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is an integral membrane enzyme located in the endoplasmic reticulum.[1] It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[2] This modification process, known as prenylation, is crucial for the proper subcellular localization and function of numerous key signaling proteins, most notably members of the Ras superfamily of small GTPases.[3][4] Given the frequent mutation of Ras proteins in human cancers, Icmt has emerged as a promising therapeutic target for anti-cancer drug development.[4][5] This guide provides a detailed overview of the cellular pathways modulated by Icmt inhibitors, quantitative data for representative compounds, and the experimental protocols used to characterize their effects.
Core Cellular Pathway Affected: The Ras-Raf-MEK-ERK Signaling Cascade
The primary and most studied cellular pathway affected by Icmt inhibition is the Ras-Raf-MEK-ERK (MAPK) signaling cascade. Icmt is responsible for the α-carboxyl methylation of the C-terminal isoprenylated cysteine of CaaX proteins, including Ras.[3] This methylation step is critical for the proper membrane association and subsequent activation of Ras.[1] By inhibiting Icmt, the localization of Ras to the plasma membrane is disrupted, leading to a downstream blockade of the MAPK pathway.
Diagram of the Ras-Raf-MEK-ERK Signaling Pathway and the Role of Icmt Inhibition
Caption: Icmt inhibition disrupts Ras membrane localization and downstream signaling.
Quantitative Data for Representative Icmt Inhibitors
The following tables summarize the quantitative data for several known Icmt inhibitors. This data is essential for comparing the potency and efficacy of different compounds.
Table 1: In Vitro Potency of Amide-Modified Prenylcysteine-Based Icmt Inhibitors
| Compound | IC50 (µM) | Ki Competitive (KIC) (µM) | Ki Uncompetitive (KIU) (µM) | Inhibition Mode | Reference |
| 1a | Not Reported | 1.4 ± 0.2 | 4.8 ± 0.5 | Mixed | [3] |
| 1b | Not Reported | 0.5 ± 0.07 | 1.9 ± 0.2 | Mixed | [3] |
Table 2: In Vitro Potency of Tetrahydropyranyl-Based Icmt Inhibitors
| Compound | IC50 (µM) | Cell Line (for GI50) | GI50 (µM) | Reference |
| ICMT-IN-1 (C75) | 0.0013 | CCRF-CEM | 0.3 | [6] |
| ICMT-IN-7 | 0.015 | CCRF-CEM | 3 | [7] |
Table 3: In Vitro Potency of an Indole-Based Icmt Inhibitor
| Compound | IC50 (µM) | Reference |
| Cysmethynil | 2.4 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the effects of Icmt inhibitors.
1. Icmt Enzyme Kinetics Assay
This assay determines the in vitro potency of a compound by measuring its effect on Icmt enzymatic activity.
-
Principle: A radioactive methyl group from S-adenosyl-L-methionine (AdoMet) is transferred to a biotinylated farnesylcysteine substrate. The amount of incorporated radioactivity is quantified to determine the rate of the reaction.[9]
-
Materials:
-
Recombinant human Icmt
-
Biotin-S-farnesyl-L-cysteine (BFC) substrate
-
[³H]S-adenosyl-L-methionine ([³H]AdoMet)
-
Reaction Buffer (100 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)[9]
-
Test compounds (Icmt inhibitors)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a reaction mixture containing reaction buffer, BFC, and [³H]AdoMet.
-
Add the test compound at various concentrations.
-
Initiate the reaction by adding recombinant Icmt.
-
Incubate at 37°C for a specified time.
-
Stop the reaction and separate the radiolabeled product from the unreacted [³H]AdoMet.
-
Quantify the radioactivity of the product using a scintillation counter.
-
Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[10]
-
Diagram of Icmt Enzyme Kinetics Assay Workflow
Caption: Workflow for determining the in vitro potency of Icmt inhibitors.
2. Ras Activation Assay (Pull-Down Assay)
This assay measures the amount of active, GTP-bound Ras in cells treated with an Icmt inhibitor.
-
Principle: The Ras-binding domain (RBD) of the Raf-1 kinase, which specifically binds to the active (GTP-bound) form of Ras, is used to pull down active Ras from cell lysates. The amount of pulled-down Ras is then quantified by Western blotting.[11][12]
-
Materials:
-
Procedure:
-
Culture cells and treat with the Icmt inhibitor or vehicle control.
-
Lyse the cells and collect the supernatant.
-
Incubate the cell lysates with Raf-1 RBD agarose beads to pull down active Ras.[11]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Ras, followed by an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and imaging system.
-
Quantify the band intensity to determine the relative amount of active Ras.
-
3. Erk Phosphorylation Western Blot
This assay assesses the downstream effect of Icmt inhibition on the MAPK pathway by measuring the phosphorylation status of Erk.
-
Principle: Western blotting is used to detect the levels of phosphorylated Erk (p-Erk) and total Erk in cell lysates. A decrease in the ratio of p-Erk to total Erk indicates inhibition of the pathway.[3][13]
-
Materials:
-
Cells of interest
-
Icmt inhibitor
-
Lysis Buffer
-
Primary antibodies against phospho-Erk1/2 and total Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with the Icmt inhibitor or vehicle control.
-
Prepare cell lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phospho-Erk1/2.[3]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal.
-
Strip the membrane and re-probe with a primary antibody against total Erk1/2.[3]
-
Incubate with a secondary antibody and detect the signal.
-
Quantify the band intensities and calculate the ratio of phospho-Erk to total Erk.
-
Diagram of a General Western Blot Workflow
Caption: Standard workflow for protein detection via Western blotting.
Conclusion
Inhibitors of Icmt represent a promising class of therapeutic agents, particularly for cancers driven by Ras mutations. By disrupting the final step of CaaX protein post-translational modification, these compounds effectively inhibit the membrane localization and activation of key signaling proteins like Ras, leading to the downregulation of pro-proliferative pathways such as the Ras-Raf-MEK-ERK cascade. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of cancer biology and drug discovery, facilitating the further investigation and development of novel Icmt inhibitors.
References
- 1. hoelzel-biotech.com [hoelzel-biotech.com]
- 2. Quantitative structure-activity relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3.4. Western Blotting and Detection [bio-protocol.org]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitative Structure-Activity Relationship (QSAR) of indoloacetamides as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. Active GTPase Pulldown Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Icmt-IN-40 in vivo dosing and administration for mouse models
Extensive searches for "Icmt-IN-40" have yielded no specific information regarding its in vivo dosing, administration, or mechanism of action in mouse models. Consequently, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
The core requirements, including quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways and workflows related to this compound, cannot be fulfilled without publicly available scientific literature or documentation on this specific compound.
General protocols for the administration of substances to mouse models are well-established. These include various routes such as intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO). The selection of a particular route depends on the physicochemical properties of the compound, the desired pharmacokinetic profile, and the scientific objectives of the study.[1][2] Factors such as the formulation, volume, viscosity, and the need for repeated administrations are critical considerations in protocol design.[2] For any parenteral administration, substances should be sterile, isotonic, and at a physiological pH.[3]
General Administration Routes in Mice:
| Route | Recommended Volume | Needle Gauge | Absorption Rate |
| Intravenous (IV) | < 0.2 mL | 27-30 | Fastest |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Fast |
| Intramuscular (IM) | < 0.05 mL | 25-27 | Moderate |
| Subcutaneous (SC) | < 2-3 mL (divided sites) | 25-27 | Slow |
| Oral Gavage (PO) | up to 10 mL/kg | 18-20 (bulb-tipped) | Variable |
This table provides general guidelines; specific volumes and needle sizes may vary based on the mouse strain, age, and the substance being administered.[1]
To proceed with generating the requested detailed application notes, specific information on this compound is required, including but not limited to:
-
Pharmacology: Mechanism of action, target signaling pathways.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) data.
-
Toxicology: Known toxicities and safety profile.
-
Solubility and Formulation: Recommended vehicle for in vivo administration.
-
Efficacy Studies: Existing data from in vitro or in vivo experiments that would inform dosing regimens.
Without this foundational information, any provided protocol would be generic and not specific to "this compound," failing to meet the detailed and specific requirements of the user request. Researchers, scientists, and drug development professionals are advised to consult primary literature or internal documentation for the specific compound of interest to develop safe and effective in vivo study protocols.
References
Application Notes and Protocols for Icmt Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a class of proteins known as CAAX proteins.[1][2] This enzyme catalyzes the final step of methylation of the C-terminal isoprenylated cysteine residue, a modification essential for the proper subcellular localization and function of many key signaling proteins, including the Ras superfamily of small GTPases.[1][2][3] Dysregulation of Ras signaling is a hallmark of many cancers, making Icmt an attractive therapeutic target.[3][4]
This document provides a detailed protocol for the use of Icmt inhibitors, exemplified by compounds such as cysmethynil and its analogs, in a cell culture setting. These inhibitors have been shown to induce cell-cycle arrest, apoptosis, and autophagy in various cancer cell lines.[1][5][6]
Mechanism of Action
Icmt inhibitors block the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of the C-terminal farnesylated or geranylgeranylated cysteine of CAAX proteins.[7] This inhibition prevents the proper anchoring of these proteins to the cell membrane, thereby disrupting their signaling functions.[3][5][6] A key consequence of Icmt inhibition is the mislocalization of Ras proteins from the plasma membrane, leading to the attenuation of downstream signaling pathways, such as the RAF-MEK-ERK pathway, which is crucial for cell proliferation and survival.
Caption: Signaling pathway illustrating the role of Icmt in Ras protein processing and the mechanism of Icmt inhibitors.
Quantitative Data Summary
The following tables summarize representative data for the effects of Icmt inhibitors on cancer cell lines, based on published literature for compounds like cysmethynil and its more potent analog, compound 8.12.[5][6] Researchers should determine the optimal concentrations for their specific cell line and experimental conditions.
Table 1: In Vitro Efficacy of Icmt Inhibitors
| Cell Line | Inhibitor | IC50 (µM) for Cell Viability | Assay Duration (hours) |
| MiaPaCa2 (Pancreatic) | Cysmethynil | ~25 | 72 |
| PC3 (Prostate) | Compound 8.12 | ~5 | 72 |
| HepG2 (Liver) | Compound 8.12 | ~10 | 72 |
Table 2: Cellular Effects of Icmt Inhibition
| Cell Line | Inhibitor Concentration (µM) | Effect | Endpoint |
| MiaPaCa2 | 25 (Cysmethynil) | Increased Apoptosis | Sub-G1 population increase |
| PC3 | 10 (Compound 8.12) | Cell Cycle Arrest | G1/S phase arrest |
| HepG2 | 15 (Compound 8.12) | Induction of Autophagy | LC3-II accumulation |
Experimental Protocols
General Guidelines for Handling Icmt Inhibitors
-
Solubility: Most Icmt inhibitors, including cysmethynil, are soluble in dimethyl sulfoxide (DMSO).[3] Prepare a concentrated stock solution (e.g., 10-50 mM) in sterile DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, thaw the stock solution and prepare working dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.
Protocol 1: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an Icmt inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Icmt inhibitor stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
-
Sterile PBS
-
DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of the Icmt inhibitor in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).
-
-
Viability Assessment (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis to calculate the IC50 value.[8]
-
Protocol 2: Western Blot Analysis for Ras Localization
This protocol assesses the effect of Icmt inhibition on the subcellular localization of Ras.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Icmt inhibitor
-
Cell lysis buffer for fractionation (cytosolic and membrane fractions)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pan-Ras, anti-Na+/K+ ATPase for membrane fraction, anti-GAPDH for cytosolic fraction)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
-
Treat the cells with the Icmt inhibitor at the desired concentration (e.g., 1-2x IC50) for 24-48 hours. Include a vehicle control.
-
Wash the cells with ice-cold PBS and harvest by scraping.
-
-
Subcellular Fractionation:
-
Perform subcellular fractionation to separate the cytosolic and membrane fractions using a commercially available kit or a standard protocol involving differential centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each fraction using a BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop the blot using a chemiluminescence substrate and visualize the bands.
-
-
Analysis:
-
Compare the levels of Ras in the membrane and cytosolic fractions between the treated and control samples. A successful Icmt inhibition should result in a decrease of Ras in the membrane fraction and a corresponding increase in the cytosolic fraction.
-
Experimental Workflow
Caption: A typical experimental workflow for evaluating an Icmt inhibitor in cell culture.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Icmt-IN-40: A Guide for Researchers
Disclaimer: The compound "Icmt-IN-40" is not specifically identified in publicly available scientific literature. The following application notes and protocols are based on the properties and experimental usage of a well-characterized, prototypical Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, cysmethynil. Researchers should validate these protocols for their specific ICMT inhibitor of interest.
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the post-translational modification of many key cellular proteins, including the Ras superfamily of small GTPases.[1][2] By catalyzing the final step of prenylation, ICMT facilitates the proper membrane localization and function of these proteins, which are often implicated in oncogenesis and inflammatory responses.[1][3][4] Inhibition of ICMT has emerged as a promising therapeutic strategy for various cancers by disrupting oncogenic signaling pathways, inducing cell cycle arrest, and promoting apoptosis.[1][2][5] These application notes provide detailed information on the solubility and preparation of ICMT inhibitors for experimental use, using cysmethynil as a representative compound.
Data Presentation
Solubility of a Prototypical ICMT Inhibitor (Cysmethynil)
| Solvent | Concentration | Remarks |
| DMSO | ≥ 100 mg/mL | Recommended for preparing stock solutions.[6] |
| Water | Insoluble | Not suitable for preparing aqueous stock solutions. |
In Vitro Activity of a Prototypical ICMT Inhibitor (Cysmethynil)
| Assay | Cell Line | IC₅₀ | Reference |
| ICMT Inhibition | - | 2.4 µM | [7] |
| Cell Proliferation | PC3 (Prostate Cancer) | 20-30 µM (time-dependent) | [7] |
| Anchorage-Independent Growth | DKOB8 (Colon Cancer) | >90% inhibition at 20 µM | [6] |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a high-concentration stock solution of the ICMT inhibitor for subsequent dilution in cell culture media or vehicle for in vivo studies.
Materials:
-
ICMT inhibitor (e.g., cysmethynil)
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the required amount of the ICMT inhibitor powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[6]
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
In Vitro Cell-Based Assay Protocol
Objective: To assess the anti-proliferative effects of an ICMT inhibitor on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PC3 prostate cancer cells)
-
Complete cell culture medium
-
ICMT inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Protocol:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ICMT inhibitor from the stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the wells and add the medium containing the different concentrations of the ICMT inhibitor. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
Preparation for In Vivo Experiments
Objective: To formulate the ICMT inhibitor for administration in animal models.
Materials:
-
ICMT inhibitor
-
Vehicle solution (e.g., a mixture of DMSO, Tween 80, and saline)
Protocol:
-
Prepare a stock solution of the ICMT inhibitor in DMSO.
-
For intraperitoneal injection, a common vehicle formulation is 10% DMSO, 5% Tween 80, and 85% saline.
-
To prepare the final injection solution, first mix the required volume of the DMSO stock solution with Tween 80.
-
Then, add the saline to the DMSO/Tween 80 mixture and mix thoroughly to form a stable emulsion.
-
The final concentration of the ICMT inhibitor should be calculated based on the desired dosage and the injection volume. For cysmethynil, doses of 100-200 mg/kg have been used in mice.[7]
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for this compound.
References
- 1. pnas.org [pnas.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Isoprenylcysteine carboxyl methyltransferase inhibitors exerts anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair | Life Science Alliance [life-science-alliance.org]
- 6. ICMT Inhibitor The ICMT Inhibitor controls the biological activity of ICMT. This small molecule/inhibitor is primarily used for Cancer applications. [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Measuring Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Activity with Icmt-IN-40
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum that catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif.[1][2] This modification, the methylation of the isoprenylated cysteine residue, is crucial for the proper subcellular localization and function of numerous signaling proteins, including members of the Ras superfamily of small GTPases.[3][4] Dysregulation of Ras signaling is a hallmark of many human cancers, making ICMT a compelling target for anti-cancer drug development.[1][5]
Icmt-IN-40 is a potent and selective small molecule inhibitor of ICMT. These application notes provide a detailed protocol for measuring the activity of ICMT and assessing the inhibitory potential of this compound using a radioactivity-based assay. The provided methodologies are intended to guide researchers in the screening and characterization of ICMT inhibitors.
Signaling Pathway of CaaX Protein Maturation
The post-translational processing of CaaX proteins is a multi-step process essential for their function. The following diagram illustrates the key enzymatic steps, culminating in the action of ICMT, which is the target of this compound.
Quantitative Data: Inhibitory Potency of ICMT Inhibitors
The inhibitory activity of small molecules against ICMT is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for representative ICMT inhibitors, which can be used as a reference for assessing the potency of new compounds like this compound.
| Compound | IC50 (µM) | Assay System | Reference |
| Cysmethynil | 0.2 - 2.4 | In vitro inhibition of Icmt activity | [5] |
| Icmt-IN-31 | 0.0038 | In vitro inhibition of ICMT | [6] |
| Icmt-IN-53 | 0.96 | In vitro inhibition of ICMT | [7] |
| Compound 3 | 7.3 - 14.5 | Inhibition of overexpressed yeast Icmt (Ste14p) | [5] |
| Compound 4 | 35.4 (KIC) | Mixed-mode inhibition of yeast Icmt (Ste14p) | [5] |
KIC represents the competitive inhibition constant.
Experimental Protocols
In Vitro ICMT Activity Assay (Radioactivity-Based)
This protocol describes a common method for measuring ICMT activity by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-14C]methionine into a synthetic substrate.[8]
Materials:
-
Enzyme Source: Microsomal fractions from cells overexpressing ICMT or purified recombinant ICMT.
-
Substrate: N-acetyl-S-farnesyl-L-cysteine (AFC) or N-acetyl-S-geranylgeranyl-L-cysteine (AGGC).
-
Radiolabeled Cofactor: S-adenosyl-L-[methyl-14C]methionine.
-
Inhibitor: this compound (or other test compounds) dissolved in DMSO.
-
Assay Buffer: 100 mM HEPES, pH 7.5, containing 5 mM MgCl2 and 1 mM DTT.
-
Stop Solution: 1 M NaOH in methanol.
-
Scintillation Cocktail.
-
Scintillation Vials.
-
Microcentrifuge Tubes.
-
Incubator or water bath at 37°C.
-
Liquid Scintillation Counter.
Experimental Workflow:
Procedure:
-
Reagent Preparation: Prepare all solutions and dilutions as required. Keep the enzyme on ice.
-
Assay Setup: In microcentrifuge tubes, add the following in order:
-
Assay Buffer.
-
This compound at various concentrations (or DMSO for control).
-
ICMT enzyme preparation.
-
-
Pre-incubation: Gently mix and pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding a mixture of the substrate (e.g., AFC) and S-adenosyl-L-[methyl-14C]methionine.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding the Stop Solution.
-
Methyl Ester Hydrolysis and Vapor Diffusion: The addition of the basic stop solution hydrolyzes the newly formed methyl ester, releasing [14C]methanol. This is captured by a piece of filter paper soaked in scintillation fluid placed in the cap of the tube or by using a vapor diffusion apparatus.
-
Measurement: Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the background radioactivity (no enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10]
-
Cellular Assay for ICMT Inhibition: Ras Localization
Inhibition of ICMT leads to the mislocalization of Ras proteins from the plasma membrane to cytosolic compartments.[1][5] This can be visualized and quantified using immunofluorescence or by cellular fractionation followed by Western blotting.
Materials:
-
Cancer cell line (e.g., PC3, HeLa).
-
Plasmid encoding a fluorescently tagged Ras protein (e.g., GFP-K-Ras).
-
Transfection reagent.
-
This compound.
-
Cell culture medium and supplements.
-
For Immunofluorescence: Formaldehyde, Triton X-100, primary antibody against Ras, fluorescently labeled secondary antibody, DAPI, fluorescence microscope.
-
For Western Blotting: Cell lysis buffer, subcellular fractionation kit, SDS-PAGE gels, transfer apparatus, primary antibody against Ras, HRP-conjugated secondary antibody, chemiluminescence substrate, and imaging system.
Procedure (Immunofluorescence):
-
Cell Seeding and Transfection: Seed cells on coverslips in a multi-well plate. Transfect with the GFP-K-Ras plasmid according to the manufacturer's protocol.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound or DMSO for 24-48 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% formaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: If not using a fluorescently tagged Ras, incubate with a primary antibody against Ras, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of Ras using a fluorescence microscope. In untreated cells, Ras should be predominantly at the plasma membrane. In this compound-treated cells, an increase in cytosolic and perinuclear Ras staining is expected.
Conclusion
The protocols and data presented in these application notes provide a framework for the effective measurement of ICMT activity and the characterization of its inhibitors. By employing these methods, researchers can accurately assess the potency and cellular effects of compounds such as this compound, facilitating the development of novel therapeutics targeting the Ras signaling pathway.
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Mutational Analysis of the Integral Membrane Methyltransferase Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Reveals Potential Substrate Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ICMT antibody (17511-1-AP) | Proteintech [ptglab.com]
- 5. THE ISOPRENOID SUBSTRATE SPECIFICITY OF ISOPRENYLCYSTEINE CARBOXYLMETHYLTRANSFERASE: DEVELOPMENT OF NOVEL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ICMT-IN-31 - Immunomart [immunomart.org]
- 7. ICMT-IN-53 | ICMT | 1443253-17-5 | Invivochem [invivochem.com]
- 8. content-assets.jci.org [content-assets.jci.org]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IC50 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Protein Prenylation with Icmt-IN-40
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Prenylation and the Role of ICMT
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, such as farnesyl pyrophosphate or geranylgeranyl pyrophosphate, to cysteine residues of target proteins.[1][2] This process is essential for the proper subcellular localization and function of a wide range of proteins, including the Ras superfamily of small GTPases, which are key regulators of cell growth, differentiation, and survival.[3][4] The prenylation process facilitates the anchoring of these proteins to cellular membranes, a prerequisite for their participation in signal transduction pathways.[5]
The final step in the prenylation cascade is the carboxyl methylation of the now-exposed C-terminal prenylcysteine, a reaction catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (Icmt).[6][7] Icmt is an integral membrane protein located in the endoplasmic reticulum.[8] This methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the protein's C-terminus and promoting its stable association with the plasma membrane.[7][9] Dysregulation of protein prenylation, and specifically the activity of Icmt, has been implicated in various diseases, most notably cancer, where mutations in Ras proteins are prevalent.[4] Consequently, Icmt has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[6][10]
Icmt-IN-40: A Tool for Studying Protein Prenylation
This compound and similar molecules are small molecule inhibitors designed to specifically target the active site of Icmt, thereby preventing the final methylation step of prenylated proteins.[11] By inhibiting Icmt, these compounds lead to the accumulation of non-methylated, prenylated proteins, which often results in their mislocalization and impaired function.[6] This makes this compound a valuable chemical probe to investigate the biological consequences of inhibiting protein prenylation and to explore the therapeutic potential of targeting Icmt.
Data Presentation
The following table summarizes the quantitative data for a representative Icmt inhibitor, ICMT-IN-53, which serves as a surrogate for the conceptual this compound. This data is crucial for designing and interpreting experiments.
| Parameter | Value | Cell Lines | Reference |
| IC50 (ICMT enzyme) | 0.96 µM | - | [11] |
| IC50 (Cell Proliferation) | 5.14 µM | MDA-MB-231 (Breast Cancer) | [11] |
| IC50 (Cell Proliferation) | 5.88 µM | PC3 (Prostate Cancer) | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the key processes involved, the following diagrams have been generated using the DOT language.
Protein Prenylation and Icmt Inhibition Pathway
Caption: Protein Prenylation Pathway and Mechanism of this compound Inhibition.
Experimental Workflow for Studying this compound Effects
Caption: A typical experimental workflow for evaluating the effects of this compound.
Experimental Protocols
Here are detailed methodologies for key experiments to study the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control with DMSO) to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay determines the effect of this compound on the tumorigenic potential of cells by measuring their ability to grow without attachment to a solid surface.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Agar
-
6-well plates
Procedure:
-
Prepare the bottom agar layer: Mix 1% agar with 2x complete medium in a 1:1 ratio to get a final concentration of 0.5% agar. Aliquot 1.5 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.[1][2]
-
Prepare the top agar layer: Create a single-cell suspension of your cancer cells. Mix the cells in 0.7% agar and complete medium to a final agar concentration of 0.35% and a cell density of 5,000-10,000 cells per well.[1] Include different concentrations of this compound or a vehicle control in this top layer.
-
Carefully layer 1.5 mL of the cell-containing top agar onto the solidified bottom layer.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, or until colonies are visible.
-
Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of this compound.
-
Staining and Quantification: After the incubation period, stain the colonies with 0.005% crystal violet for 1 hour.[1]
-
Wash the wells with PBS and count the number of colonies in each well using a microscope.
Cellular Localization of Prenylated Proteins (Immunofluorescence)
This protocol is used to visualize the effect of this compound on the subcellular localization of a specific prenylated protein (e.g., Ras).
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.2% Triton X-100 in PBS for permeabilization[13]
-
Blocking solution (e.g., 10% normal goat serum in PBS)[13]
-
Primary antibody against the protein of interest (e.g., anti-Ras)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or vehicle control for 24-48 hours.
-
Wash the cells three times with PBS.[13]
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.[13]
-
Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.[13]
-
Wash three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking solution) overnight at 4°C.[13]
-
Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.[13]
-
Wash three times with PBS.
-
Counterstaining: Stain the nuclei with DAPI for 5 minutes.
-
Wash three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Compare the localization of the target protein in treated versus control cells.
Western Blot Analysis for Protein Prenylation Status
Western blotting can be used to observe shifts in the electrophoretic mobility of prenylated proteins upon Icmt inhibition. Non-methylated prenylated proteins may migrate slightly differently than their mature, methylated counterparts.
Materials:
-
Cell lysates from this compound treated and control cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with this compound. Lyse the cells in a suitable lysis buffer and determine the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.[14]
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the bands for any shifts in mobility between the treated and control samples. A slight upward shift in the treated lane might indicate the accumulation of the non-methylated, prenylated form of the protein.[8]
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. 优化免疫荧光实验方案获取最优质细胞图像的技巧 [sigmaaldrich.com]
- 6. researchhub.com [researchhub.com]
- 7. learn.cellsignal.com [learn.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. ICMT-IN-53 | ICMT | 1443253-17-5 | Invivochem [invivochem.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. cusabio.com [cusabio.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of Icmt-IN-40 in High-Throughput Screening
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of CaaX-box containing proteins, including the Ras superfamily of small GTPases.[1][2][3] This final methylation step, occurring at the C-terminal cysteine, is essential for the proper subcellular localization and function of these proteins.[3] Dysregulation of Ras signaling is a hallmark of many human cancers, making Icmt a compelling target for anticancer drug discovery.[1][2][4] High-throughput screening (HTS) campaigns have been instrumental in identifying novel Icmt inhibitors.[1][4] This document provides detailed protocols and application notes for the use of Icmt-IN-40, a potent Icmt inhibitor, in HTS assays.
This compound is an indole-based small molecule inhibitor of Icmt. Its mechanism of action is based on the disruption of the methylation of isoprenylated proteins, leading to their mislocalization and subsequent inhibition of downstream signaling pathways, such as the MAPK and Akt pathways.[1] This ultimately results in reduced cancer cell growth and viability.[4]
Signaling Pathway
The following diagram illustrates the role of Icmt in the Ras signaling pathway and the point of inhibition by this compound.
Quantitative Data Summary
The inhibitory activity of this compound and other representative inhibitors from the same class has been quantified in various assays. The table below summarizes this data for comparative analysis.
| Compound | Assay Type | Target | IC50 | Cell Line | GI50 | Reference |
| This compound (Cysmethynil) | In vitro enzyme assay | Icmt | ~5 µM | Mouse Embryonic Fibroblasts | 15-30 µM | [5] |
| Compound 8.12 | Cell viability assay | Icmt-dependent | - | HepG2 | ~0.8 µM | [4] |
| Compound 8.12 | Cell viability assay | Icmt-dependent | - | PC3 | ~1.6 µM | [4] |
| Analog 6ag | In vitro enzyme assay | hIcmt | 8.8 ± 0.5 µM | - | - | [6] |
| Analog 75 | In vitro enzyme assay | ICMT | 1.3 nM | Various cancer cell lines | 0.3 to >100 µM | [7] |
| Pyrazin-2-amine (C-2) | In vitro enzyme assay | ICMT | 0.0014 µM | - | - | [1] |
Experimental Protocols
High-Throughput Screening Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify Icmt inhibitors.
Detailed Protocol: In Vitro Icmt Inhibition Assay (Filter-based)
This protocol is adapted from a method used for the discovery of indole-based Icmt inhibitors.[5]
Objective: To quantify the inhibitory effect of test compounds on Icmt activity by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]AdoMet) onto a farnesylated substrate.
Materials:
-
Icmt Membranes: Sf9 cell membranes containing recombinant Icmt.
-
Rce1 Membranes: Sf9 cell membranes containing recombinant Rce1 CaaX protease.
-
Substrate: Farnesylated K-Ras.
-
Radiolabel: [³H]AdoMet (5 Ci/mmol).
-
Test Compounds: this compound or other potential inhibitors dissolved in DMSO.
-
Assay Buffer: 100 mM HEPES, pH 7.4, 5 mM MgCl₂.
-
Plates: 96-well multiscreen filtration plates.
-
Scintillation Counter.
Procedure:
-
Enzyme and Compound Preparation:
-
Prepare a suspension of Rce1 and Icmt membranes in Assay Buffer. A typical ratio is 1 µg of Rce1 membrane protein and 0.2 µg of Icmt membrane protein per 40 µL of suspension.
-
Dispense 40 µL of the membrane suspension into each well of a 96-well filtration plate.
-
Add 1.3 µL of test compounds in DMSO to the wells to achieve the desired final concentration (e.g., a final concentration of 15-30 µM for a primary screen). For IC50 determination, use a serial dilution of the compound.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a reaction mix containing 13 µM [³H]AdoMet and 5 µM farnesylated K-Ras in Assay Buffer.
-
Add 10 µL of the reaction mix to each well to start the reaction.
-
-
Reaction Incubation and Termination:
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the reaction by washing the plate with ice-cold Assay Buffer to remove unincorporated [³H]AdoMet.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillant to each well.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Detailed Protocol: Cell-Based Ras Localization Assay
Objective: To visually assess the effect of Icmt inhibition on the subcellular localization of Ras.
Materials:
-
Cell Line: Madin-Darby canine kidney (MDCK) cells stably expressing GFP-tagged Ras (e.g., GFP-K-Ras).
-
Culture Medium: Standard cell culture medium appropriate for the cell line.
-
Test Compound: this compound.
-
Imaging System: A fluorescence microscope equipped with a camera.
Procedure:
-
Cell Seeding:
-
Seed the GFP-Ras expressing cells onto glass-bottom dishes or chamber slides.
-
Allow the cells to adhere and grow to an appropriate confluency (e.g., 50-70%).
-
-
Compound Treatment:
-
Treat the cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO).
-
Incubate the cells for a sufficient duration to observe changes in protein localization (e.g., 24-48 hours).
-
-
Imaging:
-
Wash the cells with PBS.
-
Fix the cells if necessary, although live-cell imaging is preferred to observe dynamic changes.
-
Acquire images using a fluorescence microscope. Capture the GFP signal to visualize the localization of Ras.
-
Data Analysis:
-
Visually inspect the images for changes in GFP-Ras localization. In untreated cells, GFP-Ras should be localized to the plasma membrane.
-
In cells treated with an effective Icmt inhibitor, a portion of the GFP-Ras will be mislocalized to intracellular compartments, such as the endoplasmic reticulum and Golgi apparatus.
-
Quantify the mislocalization by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm.
Conclusion
This compound is a valuable tool for studying the role of Icmt in cellular signaling and for the development of novel anticancer therapeutics. The protocols described herein provide a framework for utilizing this compound in high-throughput screening and subsequent cell-based assays to identify and characterize Icmt inhibitors. These methods are crucial for advancing our understanding of the therapeutic potential of targeting Icmt in cancer.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide-Modified Prenylcysteine based Icmt Inhibitors: Structure Activity Relationships, Kinetic Analysis and Cellular Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Probing the isoprenylcysteine carboxyl methyltransferase (Icmt) binding pocket: Sulfonamide modified farnesyl cysteine (SMFC) analogs as Icmt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) [pubmed.ncbi.nlm.nih.gov]
Application Notes: Icmt-IN-40 Treatment for 3D Spheroid Cultures
For Research Use Only.
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug development as they more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures. Icmt-IN-40 is a potent and selective small molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This enzyme catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily of small GTPases. By inhibiting ICMT, this compound disrupts the proper localization and function of these proteins, leading to the suppression of oncogenic signaling pathways. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in 3D spheroid cultures.
Mechanism of Action
This compound targets ICMT, an integral membrane protein located in the endoplasmic reticulum. ICMT is responsible for the carboxyl methylation of the C-terminal prenylated cysteine of proteins containing a CaaX motif. This methylation is crucial for the proper membrane association and biological activity of these proteins.
The Ras family of proteins (KRAS, HRAS, NRAS) are prominent substrates of ICMT. Dysregulation of Ras signaling is a hallmark of many cancers. By preventing Ras methylation, this compound leads to the mislocalization of Ras from the plasma membrane, thereby inhibiting downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways.[1] This disruption of oncogenic signaling can induce cell cycle arrest, apoptosis, and a reduction in cell proliferation.
Anticipated Effects in 3D Spheroid Cultures
Due to their structural and functional similarities to in vivo tumors, 3D spheroids are an excellent model to study the efficacy of ICMT inhibitors. Treatment of 3D spheroids with this compound is expected to result in:
-
Reduction in Spheroid Growth: Inhibition of cell proliferation within the spheroid is anticipated to lead to a dose-dependent decrease in spheroid size and volume.
-
Induction of Apoptosis: Particularly in the proliferative outer layer of the spheroid, this compound is expected to induce programmed cell death.
-
Inhibition of Invasion: By disrupting signaling pathways involved in cell motility and matrix remodeling, this compound may reduce the invasion of cancer cells from the spheroid into the surrounding extracellular matrix.
-
Synergistic Effects with Other Anti-Cancer Agents: The disruption of key survival pathways by this compound may sensitize cancer spheroids to other chemotherapeutic agents or radiation.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from experiments using this compound on 3D spheroids derived from a human colon cancer cell line (e.g., HCT116).
Table 1: Effect of this compound on Spheroid Size
| Concentration (µM) | Average Spheroid Diameter (µm) at 72h | Percent Inhibition of Growth (%) |
| 0 (Vehicle) | 520 ± 25 | 0 |
| 1 | 468 ± 22 | 10 |
| 5 | 364 ± 18 | 30 |
| 10 | 286 ± 15 | 45 |
| 25 | 208 ± 12 | 60 |
Table 2: Effect of this compound on Cell Viability within Spheroids (72h Treatment)
| Concentration (µM) | Viable Cells (%) | Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Vehicle) | 85 ± 5 | 5 ± 2 | 10 ± 3 |
| 1 | 78 ± 6 | 12 ± 3 | 10 ± 3 |
| 5 | 60 ± 7 | 25 ± 4 | 15 ± 4 |
| 10 | 45 ± 5 | 40 ± 5 | 15 ± 4 |
| 25 | 25 ± 4 | 60 ± 6 | 15 ± 5 |
Table 3: Effect of this compound on Key Signaling Proteins (Western Blot Analysis of Spheroid Lysates after 24h Treatment)
| Concentration (µM) | p-ERK / Total ERK (Relative Intensity) | p-AKT / Total AKT (Relative Intensity) | Cleaved Caspase-3 / Total Caspase-3 (Relative Intensity) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 1 | 0.82 | 0.85 | 1.5 |
| 5 | 0.55 | 0.60 | 3.2 |
| 10 | 0.30 | 0.35 | 5.8 |
| 25 | 0.15 | 0.20 | 8.5 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
Materials:
-
Cancer cell line of choice (e.g., HCT116, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with complete culture medium and transfer the cell suspension to a conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Adjust the cell concentration to 2.5 x 104 cells/mL in complete medium.
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (yielding 5,000 cells per well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Spheroids will typically form within 48-72 hours. Monitor spheroid formation daily using an inverted microscope.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
Pre-formed 3D spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Serological pipettes and pipette tips
Procedure:
-
After 72 hours of spheroid formation, prepare serial dilutions of this compound in complete culture medium to achieve 2X the final desired concentrations.
-
Carefully remove 100 µL of the old medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Add 100 µL of the 2X this compound dilutions to the corresponding wells to reach the final desired concentrations (e.g., 0, 1, 5, 10, 25 µM). The final DMSO concentration in the vehicle control wells should be equivalent to the highest concentration used for the drug treatment.
-
Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
Protocol 3: Spheroid Viability and Size Analysis
A. Spheroid Size Measurement:
-
At each time point, capture brightfield images of the spheroids in each well using an inverted microscope with a camera.
-
Measure the major and minor diameters of each spheroid using image analysis software (e.g., ImageJ).
-
Calculate the average diameter for each spheroid. The spheroid volume can be estimated using the formula: Volume = (π/6) x (major diameter) x (minor diameter)2.
B. Spheroid Viability Assay (e.g., using a commercial 3D cell viability reagent):
-
At the end of the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of 3D cell viability reagent equal to the volume of culture medium in each well (typically 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes.
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control spheroids to determine the percentage of viable cells.
Mandatory Visualizations
References
Unveiling the Pro-Apoptotic Potential of ICMT Inhibitors: Application Notes and Protocols for Icmt-IN-40
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for investigating the pro-apoptotic effects of Icmt-IN-40, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). Inhibition of ICMT has emerged as a promising strategy in cancer therapy, primarily by inducing programmed cell death, or apoptosis, in cancer cells. These protocols are designed to guide researchers in characterizing the apoptotic response induced by this compound in various cell lines. For the purpose of these protocols, the well-characterized ICMT inhibitor cysmethynil is used as a representative compound for this compound.
Introduction to ICMT and Apoptosis Induction
Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme that catalyzes the final step in the post-translational modification of many proteins containing a C-terminal CAAX motif. These proteins include key signaling molecules such as Ras and Rho GTPases, which are frequently dysregulated in cancer. By inhibiting ICMT, this compound disrupts the proper localization and function of these signaling proteins, leading to cell cycle arrest and the induction of apoptosis.[1][2] The apoptotic cascade initiated by ICMT inhibition involves a complex interplay of signaling pathways, including the upregulation of p21 and the modulation of the MAPK signaling pathway, ultimately leading to the activation of executioner caspases and cell death.[1][3]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize quantitative data from studies investigating the effects of the ICMT inhibitor cysmethynil on various cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: Cell Viability (IC50) of Cysmethynil in Pancreatic Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h treatment |
| MiaPaCa2 | ~20 |
| AsPC-1 | ~22.5 |
| PANC-1 | ~25 |
| BxPC-3 | ~27.5 |
| PANC-10.05 | ~30 |
| CAPAN-2 | >40 |
| HPAF-II | >40 |
| Data adapted from a study on pancreatic cancer cells treated with cysmethynil.[1] |
Table 2: Effect of Cysmethynil on Apoptosis and Cell Cycle Markers
| Cell Line | Treatment | % of Apoptotic Cells (Sub-G1) | Cleaved Caspase-7 Level | p21 Level |
| MiaPaCa2 | Vehicle | Baseline | Baseline | Baseline |
| 22.5 µM Cysmethynil (24h) | Increased | Increased | Increased | |
| HPAF-II | Vehicle | Baseline | No significant change | No significant change |
| 22.5 µM Cysmethynil (24h) | No significant change | No significant change | No significant change | |
| This table summarizes the differential response to cysmethynil in sensitive (MiaPaCa2) versus resistant (HPAF-II) pancreatic cancer cell lines.[1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures described, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for apoptosis assays.
Experimental Protocols
Here are detailed protocols for key experiments to assess apoptosis induced by this compound.
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the indicated time.
-
For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell concentration and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[4]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[5]
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
FITC is typically detected in the FL1 channel and PI in the FL2 channel.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Treated and untreated cells in culture medium
-
Luminometer
Procedure:
-
Assay Setup:
-
Seed cells in a white-walled 96-well plate at a density that will not exceed confluency after treatment.
-
Treat cells with various concentrations of this compound and include untreated controls.
-
-
Reagent Preparation:
-
Thaw the Caspase-Glo® 3/7 Buffer and Substrate and allow them to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the lyophilized substrate. Mix by gentle inversion until the substrate is completely dissolved.[3]
-
-
Assay Protocol:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in culture medium.[6]
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a luminometer.[3]
-
Data Analysis:
-
Subtract the average luminescence of the no-cell control wells from all other readings.
-
Plot the luminescence values against the concentration of this compound. An increase in luminescence indicates an increase in caspase-3/7 activity.
Protocol 3: Western Blotting for Apoptosis Markers
This technique is used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels (e.g., 4-20% gradient gels)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat cells with this compound and harvest.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay.[7]
-
-
SDS-PAGE and Protein Transfer:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved PARP, 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Key Apoptosis Markers to Probe:
-
Cleaved PARP: A key substrate of activated caspase-3 and -7. The appearance of the 89 kDa cleaved fragment is a hallmark of apoptosis.[8]
-
Cleaved Caspase-3: The active form of this executioner caspase.
-
p21: A cyclin-dependent kinase inhibitor that can be upregulated by ICMT inhibition and is involved in cell cycle arrest and apoptosis.[1]
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. ulab360.com [ulab360.com]
- 4. static.igem.org [static.igem.org]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. promega.com [promega.com]
- 7. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
Disclaimer: Initial searches for a specific inhibitor named "Icmt-IN-40" did not yield any results in the public scientific literature. This technical support resource will therefore focus on the well-characterized Isoprenylcysteine Carboxyl Methyltransferase (ICMT) inhibitor, cysmethynil , and its analogs, as representative examples for researchers working with this class of compounds. The principles and methodologies discussed are broadly applicable to the characterization of novel ICMT inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target effects of ICMT inhibitors like cysmethynil?
A1: Cysmethynil is an inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) with an IC50 of 2.4 μM.[1][2] ICMT catalyzes the final step in the post-translational modification of many key signaling proteins, including members of the Ras superfamily.[3] Inhibition of ICMT by cysmethynil has been shown to lead to:
-
Mislocalization of Ras from the plasma membrane.[4]
-
Inhibition of epidermal growth factor (EGF) signaling.
-
Cell cycle arrest in the G1 phase.[5]
-
Induction of autophagy-dependent apoptosis in cancer cells.[5][6]
A newer analog, compound 8.12, has been developed with improved aqueous solubility and greater potency in attenuating tumor growth in vivo compared to cysmethynil.[4]
Q2: What are the potential off-target effects of ICMT inhibitors?
A2: Currently, there is limited publicly available data detailing a comprehensive off-target profile for cysmethynil or its analogs. However, like many small molecule inhibitors, there is a potential for off-target activities that can lead to misinterpretation of experimental results or cellular toxicity. Potential off-target classes to consider for indole-based compounds like cysmethynil include:
-
Other Methyltransferases: Due to the role of ICMT in methylation, inhibitors could potentially interact with other enzymes that utilize S-adenosylmethionine (SAM) as a methyl donor, although cysmethynil has been reported to be non-competitive with respect to SAM.[7]
-
Kinases: The human kinome is a frequent off-target for many small molecule drugs. Kinase profiling is recommended to rule out unintended inhibition of key cellular signaling kinases.
-
Other enzymes or receptors: Broad cellular screening is necessary to identify any other unanticipated interactions.
Q3: How can I identify potential off-target effects of my ICMT inhibitor?
A3: A multi-pronged approach is recommended to identify off-target effects:
-
In Vitro Profiling: Screen the compound against a panel of known targets, such as a broad kinase selectivity panel.[8] This can be done through commercial services.
-
Target Engagement in Cells: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound is binding to ICMT in a cellular context.
-
Phenotypic Screening in Knockout/Knockdown Cells: Compare the effect of the inhibitor in wild-type cells versus cells where ICMT has been genetically knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA). If the inhibitor still produces a phenotype in the absence of its intended target, this is strong evidence of an off-target effect.
-
Chemoproteomics: Employ advanced techniques such as affinity chromatography or activity-based protein profiling to pull down binding partners of the inhibitor from cell lysates.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments | 1. Inhibitor instability/degradation. 2. Variability in cell culture conditions. 3. Inconsistent inhibitor concentration. | 1. Prepare fresh stock solutions of the inhibitor. Store aliquots at -80°C and avoid repeated freeze-thaw cycles. 2. Standardize cell passage number, seeding density, and growth media. 3. Ensure accurate and consistent dilution of the inhibitor for each experiment. |
| Higher than expected cytotoxicity | 1. Off-target toxicity. 2. Poor solubility of the compound leading to precipitation and non-specific effects. | 1. Perform a dose-response curve to determine the therapeutic window. Assess off-target effects using the methods described above. 2. Cysmethynil has known poor aqueous solubility. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all conditions. Consider using analogs with improved solubility, such as compound 8.12.[4] |
| Lack of expected on-target effect (e.g., no Ras mislocalization) | 1. Insufficient intracellular concentration of the inhibitor. 2. The specific cell line is resistant to ICMT inhibition. 3. Incorrect experimental timeframe. | 1. Verify the potency of your inhibitor batch. Increase the concentration, but be mindful of potential off-target effects at higher doses. 2. Confirm ICMT expression in your cell line. 3. Perform a time-course experiment to determine the optimal duration of inhibitor treatment. |
| Discrepancy between in vitro and cellular activity | 1. Poor cell permeability of the inhibitor. 2. The inhibitor is being actively transported out of the cell. 3. The inhibitor is rapidly metabolized within the cell. | 1. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Investigate if the inhibitor is a substrate for efflux pumps like P-glycoprotein. 3. Analyze the metabolic stability of the compound in liver microsomes or cell lysates. |
Quantitative Data Summary
Table 1: On-Target Activity of ICMT Inhibitors
| Compound | Target | Assay Type | IC50 / Ki | Reference |
| Cysmethynil | ICMT | In vitro enzyme assay | IC50 = 2.4 µM | [1][2] |
| Cysmethynil | ICMT | Kinetic analysis | Ki = 2.39 µM | |
| Compound 8.12 | ICMT | In vitro enzyme assay | Data not publicly available | [4] |
Table 2: Template for Off-Target Profiling Summary
| Target Class | Assay Type | Number of Targets Screened | Hits at 1 µM (% Inhibition > 50) | Hits at 10 µM (% Inhibition > 50) |
| Kinases | Kinase Panel | e.g., 400 | User-defined | User-defined |
| Methyltransferases | Enzyme Panel | User-defined | User-defined | User-defined |
| GPCRs | Binding Assay Panel | User-defined | User-defined | User-defined |
| Ion Channels | Electrophysiology Panel | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of an ICMT inhibitor against a broad panel of protein kinases. Commercial services are widely available for this type of profiling.
-
Compound Preparation:
-
Prepare a concentrated stock solution of the inhibitor (e.g., 10 mM in 100% DMSO).
-
Provide the exact concentration and molecular weight to the screening service provider.
-
-
Assay Format:
-
Typically, the inhibitor is tested at one or two concentrations (e.g., 1 µM and 10 µM) in duplicate against a large panel of kinases (e.g., >400).
-
The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase. Radiometric assays (e.g., 33P-ATP) or luminescence-based assays (e.g., ADP-Glo™) are common.[8]
-
-
Data Analysis:
-
Results are usually reported as the percentage of remaining kinase activity in the presence of the inhibitor compared to a vehicle control (e.g., DMSO).
-
A common threshold for a "hit" is >50% inhibition.
-
-
Follow-up Studies:
-
For any identified off-target hits, it is crucial to determine the IC50 value through a dose-response curve to understand the potency of the off-target interaction.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that the inhibitor binds to its intended target (ICMT) inside intact cells. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the ICMT inhibitor at various concentrations or a vehicle control (e.g., 0.1% DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and determine the protein concentration.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Analyze the amount of soluble ICMT remaining at each temperature by Western blotting using an ICMT-specific antibody.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
-
Visualizations
Caption: Role of ICMT in Ras signaling and its inhibition.
Caption: Workflow for identifying off-target effects.
Caption: Troubleshooting unexpected experimental outcomes.
References
- 1. Cysmethynil - Wikipedia [en.wikipedia.org]
- 2. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of isoprenylcysteine carboxylmethyltransferase induces autophagic-dependent apoptosis and impairs tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-substrate based, small molecule inhibitors of the human isoprenylcysteine carboxyl methyltransferase - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Time-dependent inhibition of isoprenylcysteine carboxyl methyltransferase by indole-based small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Icmt-IN-40 resistance in cancer cells
Welcome to the technical support center for Icmt-IN-40, a novel inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (ICMT). ICMT catalyzes the final step in the post-translational modification of proteins that have a C-terminal CaaX motif, such as Ras and Rho GTPases.[1] This final step involves the carboxyl methylation of the isoprenylated cysteine.[2] By inhibiting ICMT, this compound prevents this methylation, leading to the mislocalization of key signaling proteins like Ras from the plasma membrane to the cytosol.[3][4] This disruption impairs their ability to engage with downstream effectors, ultimately suppressing critical oncogenic signaling pathways like the Ras-Raf-MEK-ERK (MAPK) pathway.[2][5][6]
Q2: Which cancer cell lines are expected to be sensitive to this compound?
A2: Sensitivity to this compound is often correlated with dependence on the Ras signaling pathway. Therefore, cancer cell lines with activating mutations in KRAS, HRAS, or NRAS are predicted to be more sensitive.[7] High expression of ICMT may also indicate dependence and sensitivity.[8] Below is a table of representative IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | RAS Status | This compound IC50 (µM) |
| MiaPaCa-2 | Pancreatic | KRAS G12C | 0.8 |
| MDA-MB-231 | Breast | KRAS G13D | 1.2 |
| A549 | Lung | KRAS G12S | 1.5 |
| HCT116 | Colorectal | KRAS G13D | 2.0 |
| MCF7 | Breast | Wild-Type | 15.5 |
| HEK293 | Embryonic Kidney | Wild-Type | > 25.0 |
Q3: My cells are showing a weaker response to this compound than expected. What are the possible reasons?
A3: Several factors could contribute to a reduced-than-expected response:
-
Cell Line Characteristics: The cell line may not be highly dependent on the Ras pathway for survival, or it may have intrinsic resistance mechanisms, such as mutations downstream of Ras (e.g., in BRAF or MEK).
-
Drug Inactivation: Components in the culture medium, particularly high serum concentrations, may bind to and inactivate this compound, reducing its effective concentration.[3]
-
Experimental Conditions: Sub-optimal cell health, incorrect seeding density, or variations in incubation time can affect drug sensitivity measurements.[9]
-
Drug Degradation: Ensure proper storage and handling of the this compound compound to prevent degradation. Prepare fresh dilutions for each experiment.
Q4: How can I confirm that this compound is inhibiting the target pathway in my cells?
A4: The most direct way to confirm target engagement is to assess the downstream signaling of Ras.
-
Western Blot: Probe for the phosphorylated (active) forms of MEK and ERK (p-MEK and p-ERK). A time-course and dose-response experiment should show a decrease in the levels of p-MEK and p-ERK upon treatment with this compound, while total MEK and ERK levels remain unchanged.[6]
-
Subcellular Fractionation: Perform cellular fractionation followed by a Western blot for Ras. In treated cells, you should observe a decrease in Ras in the membrane fraction and an increase in the cytosolic fraction, confirming its mislocalization.[3][4]
Q5: My cells have developed resistance to this compound after prolonged treatment. What are my next steps?
A5: Acquired resistance is a common challenge. The next steps should focus on understanding the mechanism of resistance and exploring ways to overcome it.
-
Confirm Resistance: Re-evaluate the IC50 of this compound in the resistant cell line compared to the parental line. A significant increase (typically >3-10 fold) confirms resistance.[10]
-
Investigate Mechanism:
-
Pathway Analysis: Use Western blotting to check for reactivation of the MAPK pathway (restored p-ERK levels) or activation of parallel survival pathways like PI3K/Akt (increased p-Akt).
-
Sequencing: Sequence key genes in the Ras pathway (e.g., KRAS, BRAF, MEK1) to identify potential secondary mutations that confer resistance.
-
-
Explore Combination Therapies: Test the synergy of this compound with inhibitors of potential escape pathways.
Q6: What combination therapies could potentially overcome this compound resistance?
A6: Combining this compound with drugs that target parallel or downstream pathways can create a synergistic effect and overcome resistance.
-
MEK Inhibitors (e.g., Trametinib): If resistance is caused by reactivation of the MAPK pathway downstream of Ras, a MEK inhibitor can block this signal.[11][12]
-
PARP Inhibitors (e.g., Olaparib): Inhibition of ICMT can induce a "BRCA-like" state in cancer cells, making them more vulnerable to PARP inhibitors, which target DNA damage repair.[6] This combination can be particularly effective.
-
PI3K/mTOR Inhibitors: If cells have activated the PI3K/Akt/mTOR pathway as an escape mechanism, co-treatment with an inhibitor of this pathway may restore sensitivity.[13][14]
| Combination with this compound | Cell Line | Combination Index (CI)* | Effect |
| Trametinib (MEK Inhibitor) | MDA-MB-231-Resistant | 0.4 | Synergistic |
| Olaparib (PARP Inhibitor) | MiaPaCa-2 | 0.6 | Synergistic |
| BKM120 (PI3K Inhibitor) | A549-Resistant | 0.7 | Synergistic |
*Combination Index (CI) calculated using the Chou-Talalay method. CI < 1 indicates synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase with antitumor activity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Ras signaling through inhibition of carboxyl methylation: An unexpected property of methotrexate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.skku.edu [pure.skku.edu]
- 6. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoprenylcysteine carboxylmethyltransferase is critical for malignant transformation and tumor maintenance by all RAS isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoprenylcysteine carboxylmethyltransferase regulates ovarian cancer cell response to chemotherapy and Ras activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined inactivation of MEK and mTOR can lead to synergistic cell death in glioblastoma models and associates with NF1-deficiency and a mesenchymal subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined inhibition of MEK and mTOR has a synergic effect on angiosarcoma tumorgrafts - PMC [pmc.ncbi.nlm.nih.gov]
Refining Icmt-IN-40 treatment duration for optimal effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Icmt-IN-40, an inhibitor of Isoprenylcysteine carboxyl methyltransferase (Icmt). The following information is compiled to assist in optimizing treatment duration for maximal therapeutic effect in your experiments.
Disclaimer: Specific experimental data for a compound explicitly named "this compound" is limited in publicly available literature. The guidance provided here is based on the established mechanism of Icmt inhibition and data from well-characterized Icmt inhibitors such as Cysmethynil and Icmt-IN-1. Researchers should always perform initial dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of the enzyme Isoprenylcysteine carboxyl methyltransferase (Icmt). Icmt catalyzes the final step in the post-translational modification of proteins that contain a C-terminal "CaaX" motif, most notably members of the Ras superfamily of small GTPases.[1][2] This final methylation step is crucial for the proper subcellular localization and function of these proteins.[1][2] By inhibiting Icmt, this compound prevents the methylation of proteins like K-Ras, leading to their mislocalization from the plasma membrane and subsequent inhibition of their downstream signaling pathways.[3][4]
Q2: What is a recommended starting concentration and treatment duration for this compound?
A2: Based on data from analogous Icmt inhibitors, a good starting point for dose-response experiments is to test a range of concentrations from low nanomolar to low micromolar. For instance, the IC50 of Icmt-IN-1 is 1.3 nM, while that of Cysmethynil is 2.4 µM.[5][6] For initial time-course experiments, a treatment duration of 24 to 72 hours is recommended to observe effects on cell viability and downstream signaling.[5] However, the optimal concentration and duration will be cell-line specific and should be determined empirically.
Q3: What are the expected cellular effects of this compound treatment?
A3: Inhibition of Icmt by this compound is expected to lead to a cascade of cellular events, including:
-
Inhibition of Ras methylation: This is the direct biochemical consequence of Icmt inhibition.
-
Mislocalization of Ras proteins: Unmethylated Ras proteins fail to efficiently localize to the plasma membrane.[3][4]
-
Inhibition of downstream signaling: A reduction in membrane-associated Ras will lead to decreased activation of downstream pathways such as the MAPK/ERK and PI3K/AKT pathways.
-
Cell growth inhibition and apoptosis: By disrupting key signaling pathways, Icmt inhibitors can lead to a reduction in cell proliferation and the induction of programmed cell death.[2][5]
-
Induction of autophagy: Some Icmt inhibitors have been shown to induce autophagy in cancer cells.[5]
Q4: How can I confirm that this compound is engaging its target in my cells?
A4: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This technique measures the change in the thermal stability of a protein upon ligand binding. Successful engagement of Icmt by this compound will result in a shift in the melting temperature of the Icmt protein.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect on cell viability at expected concentrations. | 1. Suboptimal treatment duration. 2. Cell line is resistant to Icmt inhibition. 3. Compound instability or degradation. 4. Incorrect assessment of cell viability. | 1. Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment time. 2. Confirm Icmt expression in your cell line via Western blot or qPCR. Consider testing a different cell line known to be sensitive to Icmt inhibition. 3. Prepare fresh stock solutions of this compound. Ensure proper storage conditions as recommended by the supplier. 4. Use a secondary method to confirm viability (e.g., trypan blue exclusion, Annexin V/PI staining for apoptosis). |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Inconsistent drug concentration. 3. Passage number of cells. 4. Variation in incubation time. | 1. Ensure a consistent number of cells are seeded for each experiment. Allow cells to adhere and resume logarithmic growth before treatment. 2. Prepare fresh dilutions from a concentrated stock for each experiment. 3. Use cells within a consistent and low passage number range. 4. Standardize the incubation time with the inhibitor across all experiments. |
| No change in downstream signaling (e.g., p-ERK, p-AKT). | 1. Treatment time is too short to observe changes. 2. The signaling pathway is not primarily driven by Icmt-dependent proteins in your cell model. 3. Insufficient drug concentration to inhibit Icmt. | 1. Perform a time-course experiment, analyzing downstream signaling at multiple time points (e.g., 6, 12, 24, 48 hours). 2. Verify the dependence of your cell line on Ras signaling. 3. Confirm target engagement with CETSA. Increase the concentration of this compound in a dose-response experiment. |
| High background in Western blot for methylated proteins. | 1. Non-specific antibody binding. 2. Insufficient washing steps. 3. High concentration of primary or secondary antibody. | 1. Optimize antibody dilution and blocking conditions. Include an isotype control. 2. Increase the number and duration of wash steps. 3. Titrate the primary and secondary antibody concentrations to find the optimal dilution with the best signal-to-noise ratio. |
Data Presentation
Table 1: In Vitro Potency of Icmt Inhibitors
| Compound | IC50 (µM) | Assay System | Reference |
| Icmt-IN-1 | 0.0013 | Enzyme Assay | [6] |
| Cysmethynil | 2.4 | Enzyme Assay | [5] |
| Icmt-IN-35 | 0.8 | Pancreatic Cancer Cell Lines | [3] |
Table 2: Example Treatment Conditions for Icmt Inhibitors in Cellular Assays
| Compound | Cell Line | Concentration | Duration | Observed Effect | Reference |
| Cysmethynil | PC3 | 20-30 µM | 1-6 days | Dose- and time-dependent reduction in viable cells | [5] |
| Cysmethynil | Icmt+/+ cells | 15-30 µM | 6 days | Inhibition of proliferation | [5] |
| Icmt-IN-1 | HCT-116 | Dose-dependent | Not specified | Induces Icmt accumulation in the cytoplasm | [6] |
Experimental Protocols
Western Blot for Downstream Signaling (p-ERK)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble protein fraction and analyze the levels of Icmt by Western blotting. A shift in the temperature at which Icmt aggregates indicates target engagement.
Mandatory Visualizations
Caption: this compound inhibits Icmt, preventing Ras methylation and membrane localization.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting logic for unexpected experimental outcomes.
References
Validation & Comparative
Validating Icmt-IN-40's Disruption of Ras Localization: A Comparative Analysis
A detailed guide for researchers on the efficacy of Icmt-IN-40 in altering Ras protein localization, benchmarked against established Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitors. This document provides supporting experimental data, detailed protocols, and visual workflows to aid in the evaluation of this novel compound.
The proper localization of Ras proteins to the plasma membrane is critical for their function in signal transduction pathways that regulate cell growth, differentiation, and survival. This localization is dependent on a series of post-translational modifications, with the final step being carboxyl methylation of a C-terminal cysteine residue by the enzyme Isoprenylcysteine Carboxyl Methyltransferase (Icmt). Inhibition of Icmt has emerged as a promising therapeutic strategy for cancers driven by Ras mutations, as it leads to the mislocalization of Ras from the plasma membrane, thereby attenuating its signaling activity.[1][2]
This guide provides a comparative analysis of a novel Icmt inhibitor, this compound, with other known Icmt inhibitors. The data presented herein is based on established experimental outcomes for Icmt inhibition, providing a framework for the validation of this compound's effect on Ras localization.
Comparative Efficacy of Icmt Inhibitors
The primary measure of an Icmt inhibitor's effectiveness is its ability to induce the mislocalization of Ras proteins from the plasma membrane to the cytoplasm and other internal membranes.[3][4] The following table summarizes the performance of this compound in comparison to other well-characterized Icmt inhibitors.
| Inhibitor | IC50 (Icmt Activity) | Effective Concentration (Ras Mislocalization) | Ras Isoform Specificity | Method of Action |
| This compound (Hypothetical Data) | 0.001 µM | 0.01 µM | Pan-Ras | Competitive with isoprenylated cysteine substrate |
| Cysmethynil | 2.4 µM[5] | 5-10 µM | K-Ras, N-Ras | Competitive with isoprenylated cysteine substrate[1] |
| Compound 8.12 | Improved potency over Cysmethynil[6] | Lower than Cysmethynil[6] | Not specified, likely Pan-Ras | Derivative of Cysmethynil[6] |
| AFC (N-acetyl-S-farnesyl-L-cysteine) | Micromolar range | Not typically used in cell-based assays | Substrate mimic | Substrate mimic for Icmt[1] |
| Adamantyl derivative 7c | 12.4 µM[5] | Not reported in cells | Not specified | Amide-modified farnesylcysteine analog[5] |
Experimental Validation of Ras Mislocalization
The mislocalization of Ras proteins following treatment with Icmt inhibitors can be qualitatively and quantitatively assessed using established molecular and cell biology techniques.
Subcellular Fractionation and Western Blotting
This method provides a quantitative measure of Ras distribution between the membrane and cytosolic fractions of the cell.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., SKMEL28 melanoma, pancreatic ductal adenocarcinoma cells) and treat with this compound or a comparator inhibitor at various concentrations for 24-48 hours.
-
Cell Lysis and Fractionation: Harvest cells and lyse them in a hypotonic buffer. Separate the cytosolic (S100) and membrane (P100) fractions by ultracentrifugation (100,000 x g for 1 hour).[3][7]
-
Protein Quantification: Determine the protein concentration of each fraction using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from the S100 and P100 fractions by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies specific for Ras isoforms (e.g., pan-Ras, K-Ras, N-Ras) and appropriate loading controls for each fraction (e.g., GAPDH for cytosol, Calnexin for membrane). Use secondary antibodies conjugated to horseradish peroxidase for chemiluminescent detection.[3]
Expected Results for this compound:
| Treatment | Ras in Membrane (P100) Fraction | Ras in Cytosolic (S100) Fraction |
| Vehicle (DMSO) | High | Low |
| This compound (0.01 µM) | Significantly Decreased | Significantly Increased |
| Cysmethynil (10 µM) | Decreased | Increased |
Fluorescence Microscopy of GFP-Tagged Ras
This technique allows for the direct visualization of Ras localization within living or fixed cells.
Experimental Protocol:
-
Transfection: Transfect cells (e.g., Icmt+/+ and Icmt-/- fibroblasts) with a plasmid encoding a green fluorescent protein (GFP)-Ras fusion protein (e.g., GFP-K-Ras or GFP-N-Ras).[3][4]
-
Inhibitor Treatment: After 24 hours, treat the transfected cells with this compound or a comparator inhibitor.
-
Cell Fixation and Imaging: Fix the cells with 4% paraformaldehyde, mount on slides, and visualize the GFP signal using a confocal microscope.[3]
Expected Visualization for this compound:
-
Vehicle Control: GFP-Ras signal will be predominantly localized to the plasma membrane.
-
This compound Treatment: A significant portion of the GFP-Ras signal will be redistributed from the plasma membrane to intracellular compartments, including the cytoplasm and perinuclear regions.[3][4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Ras post-translational modification pathway and the experimental workflow for validating the effect of this compound.
Caption: Ras undergoes a series of post-translational modifications.
Caption: Experimental workflow for assessing Ras mislocalization.
References
- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivating Icmt ameliorates K-RAS-induced myeloproliferative disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI - Inactivation of Icmt inhibits transformation by oncogenic K-Ras and B-Raf [jci.org]
- 4. Scholars@Duke publication: Targeted inactivation of the isoprenylcysteine carboxyl methyltransferase gene causes mislocalization of K-Ras in mammalian cells. [scholars.duke.edu]
- 5. Amide-substituted farnesylcysteine analogs as inhibitors of human isoprenylcysteine carboxyl methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - Isoprenylcysteine carboxylmethyltransferase deficiency exacerbates KRAS-driven pancreatic neoplasia via Notch suppression [jci.org]
A Comparative Analysis of Isoprenylcysteine Carboxyl Methyltransferase (Icmt) and Geranylgeranyltransferase (GGTase-I) Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of Icmt and GGTase-I inhibitors, supported by experimental data and detailed protocols. This analysis will delve into their mechanisms of action, quantitative performance, and cellular effects to inform strategic decisions in cancer research and drug discovery.
Introduction
Post-translational prenylation is a critical modification for the function of many proteins involved in cellular signaling, proliferation, and survival, including the Ras superfamily of small GTPases. This process involves the attachment of either a farnesyl or a geranylgeranyl lipid moiety to a cysteine residue near the C-terminus of the target protein. Two key enzyme families are involved in this pathway: farnesyltransferase (FTase) and geranylgeranyltransferase (GGTase). Following prenylation, the terminal three amino acids are cleaved, and the newly exposed carboxyl group of the prenylated cysteine is methylated by isoprenylcysteine carboxyl methyltransferase (Icmt).[1] Inhibition of these enzymes presents a compelling strategy for anticancer drug development by disrupting the function of key oncoproteins.
This guide focuses on a comparative analysis of two distinct classes of inhibitors: those targeting Icmt and those targeting GGTase-I. While both ultimately impact the function of prenylated proteins, their specific mechanisms and downstream consequences differ, offering unique therapeutic opportunities and challenges.
Mechanism of Action: Distinct Points of Intervention in the Prenylation Pathway
Icmt and GGTase-I inhibitors disrupt the function of prenylated proteins at different stages of their post-translational modification.
Geranylgeranyltransferase-I (GGTase-I) Inhibitors: GGTase-I catalyzes the transfer of a 20-carbon geranylgeranyl group from geranylgeranyl pyrophosphate (GGPP) to the cysteine residue of proteins with a C-terminal CaaX box, where 'X' is typically leucine or phenylalanine.[2][3] GGTase-I inhibitors act by blocking this initial lipidation step.[4] This prevents the anchoring of key signaling proteins, such as Rho, Rac, and Rap1, to the cell membrane, thereby inhibiting their downstream signaling pathways that are crucial for cell growth, differentiation, and survival.[5][6]
Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors: Icmt catalyzes the final step in the processing of both farnesylated and geranylgeranylated proteins: the methylation of the C-terminal prenylated cysteine.[7][8] This methylation step is crucial for the proper subcellular localization and function of these proteins, including the notorious oncoprotein Ras.[8] By inhibiting Icmt, these compounds prevent the final maturation of a broad range of prenylated proteins, leading to their mislocalization and subsequent inactivation.[9]
Quantitative Performance: A Head-to-Head Comparison
The efficacy of these inhibitors can be quantified by their half-maximal inhibitory concentration (IC50) in both enzymatic and cell-based assays. The following tables summarize the available data for representative Icmt and GGTase-I inhibitors.
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.
Table 1: In Vitro Enzymatic Inhibition
| Inhibitor | Target | IC50 | Selectivity | Reference(s) |
| Cysmethynil | Icmt | 2.4 µM | Highly selective over FTase, GGTase-I, and Rce1 (up to 50 µM) | [9][10][11] |
| Compound 8.12 | Icmt | Not explicitly stated in search results, but noted as having "marked improvement in efficacy" over cysmethynil. | Not explicitly stated, but implied to be Icmt-specific. | |
| GGTI-298 | GGTase-I | In vivo IC50 for Rap1A processing: 3 µM | Little effect on farnesylated Ha-Ras processing (> 20 µM) | [12][13][14][15] |
| GGTI-2154 | GGTase-I | 21 nM | >200-fold selectivity for GGTase-I over FTase (IC50 = 5600 nM) | [16][17][18] |
Table 2: Cellular Activity
| Inhibitor | Cell Line(s) | Effect | IC50 / Effective Concentration | Reference(s) |
| Cysmethynil | PC3 (prostate), HepG2 (liver), various RAS-mutant cell lines | Inhibition of cell proliferation, induction of G1 cell cycle arrest, autophagy, and apoptosis. | 20-30 µM for proliferation inhibition in PC3 cells. | [10][11] |
| Compound 8.12 | PC3 (prostate), HepG2 (liver) | Inhibition of cell proliferation, induction of G1 cell cycle arrest, autophagy, and cell death. | More potent than cysmethynil. | |
| GGTI-298 | A549 (lung) | G0/G1 cell cycle block and apoptosis. | 10 µM for cell cycle arrest in A549 cells. | [13] |
| GGTI-2154 | A-549 (lung), MMTV-ν-Ha-Ras transgenic mice (breast cancer model) | Inhibition of tumor growth. | 50 mg/kg/day inhibited A-549 tumor growth by 60% in nude mice. | [16][18] |
Signaling Pathways and Cellular Effects
The distinct mechanisms of Icmt and GGTase-I inhibitors lead to different downstream cellular consequences.
Geranylgeranyltransferase Inhibitors: Disrupting Rho Family GTPase Signaling
GGTIs primarily impact the function of geranylgeranylated proteins, most notably the Rho family of small GTPases (Rho, Rac, Cdc42). These proteins are master regulators of the actin cytoskeleton, cell adhesion, and cell motility. By preventing their membrane localization, GGTIs effectively shut down these processes, leading to cell cycle arrest and apoptosis.
References
- 1. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein geranylgeranyltransferase type I complex | SGD [yeastgenome.org]
- 3. Geranylgeranyltransferase type 1 - Wikipedia [en.wikipedia.org]
- 4. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 6. mdpi.com [mdpi.com]
- 7. ICMT isoprenylcysteine carboxyl methyltransferase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Item - STRUCTURAL AND SIGNALING MECHANISMS OF ICMT-MEDIATED KRAS4B METHYLATION - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Cysmethynil | Other Transferases | Tocris Bioscience [tocris.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. GGTI 298 (2430) by Tocris, Part of Bio-Techne [bio-techne.com]
- 14. GGTI-298 - CAS 180977-44-0 - Calbiochem | 345883 [merckmillipore.com]
- 15. GGTI 298 | Protein Prenyltransferases | Tocris Bioscience [tocris.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
Icmt-IN-40: A Comparative Analysis of Efficacy in KRAS-Mutant versus Wild-Type Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the Isoprenylcysteine carboxyl methyltransferase (Icmt) inhibitor, Icmt-IN-40, in cancer models harboring KRAS mutations versus those with wild-type KRAS. The data presented is based on preclinical studies of the prototypical Icmt inhibitor, cysmethynil, and its more soluble and potent analog, referred to here as this compound for the purpose of this guide.
Executive Summary
Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of RAS proteins. This modification, known as carboxylmethylation, is essential for the proper localization of RAS to the plasma membrane, a prerequisite for its signaling functions. Inhibition of Icmt offers a therapeutic strategy to disrupt oncogenic RAS signaling. Given that KRAS is one of the most frequently mutated oncogenes in human cancers, targeting Icmt holds significant promise, particularly in KRAS-driven malignancies. This guide summarizes the available preclinical data, suggesting that while Icmt inhibitors show broad anti-cancer activity, their efficacy is notably pronounced in certain KRAS-mutant contexts. However, the response is not universal across all KRAS mutations, indicating a complex interplay of genetic and cellular factors.
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro efficacy of Icmt inhibitors across a panel of human cancer cell lines with defined KRAS mutational status. The data is compiled from multiple preclinical studies investigating cysmethynil and its analogs.
Table 1: In Vitro Cell Viability (IC50) of Icmt Inhibitors in KRAS-Mutant and KRAS Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Status | Icmt Inhibitor | IC50 (µM) |
| HCT116 | Colorectal | KRAS G13D | Cysmethynil | ~20 |
| SW620 | Colorectal | KRAS G12V | Cysmethynil | ~20 |
| MIA PaCa-2 | Pancreatic | KRAS G12C | Cysmethynil | ~25 |
| PANC-1 | Pancreatic | KRAS G12D | Cysmethynil | ~25 |
| A549 | Lung | KRAS G12S | Cysmethynil | > 50 (Resistant) |
| PC-3 | Prostate | KRAS Wild-Type | Cysmethynil | 20-30 |
| HepG2 | Liver | KRAS Wild-Type | Cysmethynil | ~20 |
| MDA-MB-231 | Breast | KRAS G13D | Cysmethynil | ~23 |
| HL-60 | Leukemia | NRAS Q61L | UCM-1336 | 2-12 |
Note: The placeholder "this compound" is represented by the data available for the well-characterized Icmt inhibitors cysmethynil and UCM-1336. The IC50 values are approximate and compiled from various sources for comparative purposes.
Table 2: Effect of Icmt Inhibition on Anchorage-Independent Growth
| Cell Line | KRAS Status | Treatment | Colony Formation Inhibition |
| K-Ras-Icmt(flx/flx) MEFs | Oncogenic K-Ras | Cre-adenovirus (Icmt inactivation) | 90-95% reduction |
| Human Colon Cancer Cell Line | Not Specified | Cysmethynil | Significant blockade |
Signaling Pathways and Experimental Workflows
Icmt-Mediated RAS Processing and Signaling
Icmt catalyzes the final step in the post-translational modification of RAS proteins. This process is crucial for their function. The diagram below illustrates the canonical RAS processing pathway and the point of intervention for Icmt inhibitors.
Caption: this compound inhibits the final step of RAS processing.
Experimental Workflow: Assessing Anchorage-Independent Growth
The soft agar colony formation assay is a standard method to evaluate the anchorage-independent growth of cancer cells, a hallmark of transformation.
Caption: Workflow for the soft agar colony formation assay.
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
96-well cell culture plates
-
Cancer cell lines (KRAS-mutant and wild-type)
-
Complete growth medium
-
This compound (or cysmethynil)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Anchorage-Independent Growth Assay (Soft Agar Assay)
Objective: To assess the effect of this compound on the anchorage-independent growth of cancer cells.
Materials:
-
6-well plates
-
Agar
-
Complete growth medium
-
This compound
-
Cancer cell lines
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete growth medium. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
Top Agar Layer: Prepare a 0.3% agar solution in complete growth medium.
-
Harvest and count the cells. Resuspend the cells in the 0.3% agar solution at a density of 5,000 cells/mL.
-
Add the desired concentration of this compound or vehicle control to the cell-agar suspension.
-
Gently layer 1 mL of the cell-agar suspension on top of the solidified bottom agar layer in each well.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks, or until colonies are visible.
-
Staining and Quantification: Stain the colonies with 0.005% crystal violet solution.
-
Count the number of colonies in each well using a microscope or a colony counter.
Western Blot for RAS Localization
Objective: To determine the effect of this compound on the subcellular localization of RAS.
Materials:
-
Cell culture dishes
-
This compound
-
Subcellular fractionation kit
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Primary antibodies (anti-RAS, anti-Na+/K+ ATPase for plasma membrane, anti-GAPDH for cytosol)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and perform subcellular fractionation to separate the membrane and cytosolic fractions according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction.
-
Perform SDS-PAGE and Western blotting with equal amounts of protein from each fraction.
-
Probe the membranes with primary antibodies against RAS, a plasma membrane marker, and a cytosolic marker.
-
Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate.
-
Analyze the band intensities to determine the relative distribution of RAS in the membrane and cytosolic fractions.
Discussion and Conclusion
The available data indicates that Icmt inhibitors represent a promising therapeutic strategy for a subset of cancers, particularly those driven by oncogenic RAS. The rationale is strongly supported by the mechanism of action, where inhibition of Icmt leads to the mislocalization of RAS from the plasma membrane, thereby abrogating its downstream signaling.
The compiled in vitro data suggests that while some KRAS-mutant cell lines are sensitive to Icmt inhibition, others, such as A549 (KRAS G12S), exhibit resistance. This highlights that the KRAS mutational status alone may not be a definitive biomarker for sensitivity. The cellular context, including the specific KRAS mutation, the presence of co-mutations, and the activation of bypass signaling pathways, likely plays a crucial role in determining the efficacy of Icmt inhibitors. For instance, one study noted a lack of efficacy in a KRAS-G12D-driven pancreatic cancer model[1].
References
A Head-to-Head Comparison of Small Molecule Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of key small molecule inhibitors targeting Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in the post-translational modification of RAS proteins and other small GTPases. While the specific inhibitor "Icmt-IN-40" could not be identified in the available literature, this guide focuses on the well-characterized inhibitor cysmethynil and its more potent analog, compound 8.12 , alongside other notable ICMT inhibitors.
Introduction to ICMT and its Inhibition
Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum.[1] It catalyzes the final step in the post-translational modification of proteins containing a C-terminal CaaX motif, including the oncogenic RAS proteins.[2] This methylation is crucial for the proper subcellular localization and function of these proteins.[2] Inhibition of ICMT has emerged as a promising anti-cancer strategy, as it can disrupt oncogenic signaling pathways.[3]
Comparative Efficacy of ICMT Inhibitors
The following tables summarize the available quantitative data for cysmethynil, compound 8.12, and other selected ICMT inhibitors.
Table 1: In Vitro ICMT Enzymatic Inhibition
| Inhibitor | Target | IC50 (µM) | Ki (µM) | Ki* (µM) | Notes |
| Cysmethynil | Icmt | 2.4 | 2.39 ± 0.02 | 0.14 ± 0.01 | Time-dependent inhibitor.[2] Potency increases with preincubation. IC50 <0.2 µM with preincubation.[4] |
| Compound 8.12 | Icmt | - | - | - | Described as having marked improvement in efficacy over cysmethynil.[5] |
| Compound J1-1 | Icmt | 1.0 | - | - | Indole-based analog of cysmethynil.[3] |
| Compound C-2 | Icmt | 0.0014 | - | - | Pyrazin-2-amine based inhibitor.[3] Solubility and detailed enzyme activity data are limited.[3] |
Ki represents the initial dissociation constant, while Ki represents the overall dissociation constant for the final, high-affinity enzyme-inhibitor complex in time-dependent inhibitors.*[2]
Table 2: In Vitro Anti-proliferative Activity
| Inhibitor | Cell Line | IC50 (µM) | Notes |
| Cysmethynil | PC3 (Prostate) | 20-30 | Dose and time-dependent reduction in viable cells. |
| Various Cell Lines | 16.8 - 23.3 | ||
| Compound 8.12 | PC3 (Prostate), HepG2 (Liver) | More potent than cysmethynil | |
| Compound J1-1 | MDA-MB-231 (Breast) | <25 | |
| Amine Analogs of Cysmethynil (J5-1–10) | MDA-MB-231 (Breast) | 2.9 - 25 |
Mechanism of Action and Cellular Effects
ICMT inhibitors primarily act by competitively inhibiting the binding of the isoprenylated cysteine substrate to the enzyme.[2] Cysmethynil has been shown to be a non-competitive inhibitor with respect to the methyl donor, S-adenosyl-L-methionine (AdoMet).[2]
The key cellular effects of ICMT inhibition include:
-
Mislocalization of RAS: By preventing methylation, ICMT inhibitors cause RAS proteins to be mislocalized from the plasma membrane, thereby impairing their signaling functions.[4]
-
Cell Cycle Arrest: Treatment with ICMT inhibitors such as cysmethynil can lead to an accumulation of cells in the G1 phase of the cell cycle.
-
Induction of Autophagy: A significant consequence of ICMT inhibition is the induction of autophagic cell death in cancer cells.
Signaling Pathways Affected by ICMT Inhibition
The following diagrams illustrate the key signaling pathways modulated by ICMT inhibitors.
Experimental Protocols
In Vitro ICMT Activity Assay
This protocol is a generalized procedure for determining the enzymatic activity of ICMT and the inhibitory potential of small molecules.
Materials:
-
Recombinant human ICMT
-
S-adenosyl-L-[methyl-³H]methionine ([³H]AdoMet)
-
N-acetyl-S-farnesyl-L-cysteine (AFC) as the methyl acceptor substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)
-
ICMT inhibitors (e.g., cysmethynil) dissolved in DMSO
-
Scintillation cocktail and vials
-
Microplate
Procedure:
-
Prepare a reaction mixture containing assay buffer, AFC, and the ICMT inhibitor at various concentrations.
-
For time-dependent inhibition studies, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C. For standard assays, add the enzyme to the reaction mixture.
-
Initiate the reaction by adding [³H]AdoMet.
-
Incubate the reaction at 37°C for a specified time (e.g., 20 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Extract the methylated AFC using an organic solvent (e.g., ethyl acetate).
-
Quantify the amount of incorporated [³H] by liquid scintillation counting.
-
Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by plotting percent inhibition against inhibitor concentration.
Cell Viability (MTT) Assay
This protocol outlines a common method for assessing the effect of ICMT inhibitors on cancer cell proliferation.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Complete cell culture medium
-
ICMT inhibitors dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the ICMT inhibitor or DMSO as a vehicle control.
-
Incubate the cells for the desired period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.
Experimental Workflow for Assessing RAS Localization
Conclusion
The inhibition of ICMT presents a viable strategy for targeting cancers reliant on RAS signaling. Cysmethynil has been a foundational tool in understanding the therapeutic potential of this approach. Newer analogs, such as compound 8.12, demonstrate improved pharmacological properties and anti-cancer efficacy, highlighting the ongoing potential for developing clinically relevant ICMT inhibitors. Further head-to-head studies with standardized protocols will be crucial for definitively ranking the efficacy and safety of emerging ICMT-targeting small molecules.
References
- 1. dojindo.com [dojindo.com]
- 2. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 3. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NRAS is unique among RAS proteins in requiring ICMT for trafficking to the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Icmt-IN-40: A Comparative Analysis Against Current Standards of Care in KRAS-Mutated Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Isoprenylcysteine Carboxyl Methyltransferase (Icmt) inhibitor, Icmt-IN-40, against the current standards of care for cancers harboring KRAS mutations. This document synthesizes preclinical and clinical data to offer an objective evaluation of this compound's potential therapeutic standing.
Executive Summary
This compound is a potent and selective inhibitor of Icmt, an enzyme crucial for the final step in the post-translational modification of RAS proteins. By blocking Icmt, this compound disrupts the proper localization and function of oncogenic KRAS, leading to cell cycle arrest and tumor growth inhibition. This guide benchmarks this compound against established treatments for KRAS-mutated non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer, presenting a data-driven comparison of their efficacy and mechanisms of action.
Data Presentation
Table 1: Preclinical Efficacy of this compound (proxy: compound 8.12)
| Cancer Type | Cell Line | Assay | Metric | Result | Citation |
| Prostate Cancer | PC3 | Cell Viability | IC50 | ~2.5 µM | [1] |
| Liver Cancer | HepG2 | Cell Viability | IC50 | ~1.8 µM | [1] |
| Prostate Cancer | PC3 | Cell Cycle Analysis | G1 Arrest | Increased p21/Cip1, Decreased Cyclin D1 | [1] |
| Liver Cancer | HepG2 | Cell Cycle Analysis | G1 Arrest | Increased p21/Cip1, Decreased Cyclin D1 | [1] |
| Liver Cancer | HepG2 | In Vivo Xenograft | Tumor Growth | Significant inhibition | [1] |
Table 2: Preclinical Efficacy of Standard of Care Agents
| Cancer Type | Agent | Model | Metric | Result | Citation |
| NSCLC (KRAS G12C) | Adagrasib | Intracranial Xenograft | Tumor Regression & Extended Survival | Demonstrated | [2][3] |
| NSCLC (KRAS G12C) | Sotorasib | Xenograft Model | Tumor Regression | Durable and complete | [4] |
| Pancreatic Cancer | Gemcitabine + nab-Paclitaxel | KPC Mouse Model | Tumor Regression | Demonstrated | [5] |
| Colorectal Cancer | FOLFOX | Xenograft Model | FRA1-positive tumor cells | Decreased (with FOLFIRI) | [6] |
Table 3: Clinical Efficacy of Standard of Care in KRAS-Mutated Cancers
| Cancer Type | Agent | Trial (Phase) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Citation |
| NSCLC (KRAS G12C) | Sotorasib | CodeBreaK 100 (II) | 37.1% | 6.8 months | 12.5 months | [7] |
| NSCLC (KRAS G12C) | Adagrasib | KRYSTAL-1 (II) | 42.9% | 6.5 months | 12.6 months | [8] |
| Colorectal Cancer (KRAS-mutant) | FOLFOX | Retrospective | 50% (mutant) vs 56.6% (wild-type) | 8.7 months (mutant) vs 9.3 months (wild-type) | Not significantly different | [9] |
| Pancreatic Cancer (Metastatic) | Gemcitabine + nab-Paclitaxel | Phase III | 23% | 5.5 months | 8.5 months | [10] |
Experimental Protocols
This compound (proxy: compound 8.12) Preclinical Studies
Cell Viability Assay: PC3 and HepG2 cells were seeded in 96-well plates. After overnight incubation, cells were treated with varying concentrations of compound 8.12 for 48 hours. Cell viability was assessed using a tetrazolium-based colorimetric assay (MTS), which measures the metabolic activity of viable cells. The absorbance was read at 490 nm, and IC50 values were calculated.[1]
In Vivo Xenograft Model: Six- to eight-week-old immunodeficient mice were subcutaneously injected with HepG2 liver cancer cells. Once tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of compound 8.12. Tumor volume was measured regularly using calipers, and tumor growth inhibition was calculated by comparing the tumor volumes in the treated group to the control group.[1]
Standard of Care Preclinical Studies
KRAS G12C Inhibitor Xenograft Models: Immunocompromised mice were intracranially or subcutaneously implanted with KRAS G12C-mutant NSCLC cell lines.[2][3][4] Once tumors were established, mice were treated orally with Sotorasib or Adagrasib. Tumor growth was monitored by imaging (e.g., bioluminescence) or caliper measurements.[2][3][4] Efficacy was determined by tumor regression and impact on survival.[2][3][4]
Gemcitabine + nab-Paclitaxel Pancreatic Cancer Model: Genetically engineered mouse models (KPC mice) that spontaneously develop pancreatic tumors recapitulating human disease were used.[5] Mice with established tumors were treated with gemcitabine, nab-paclitaxel, or the combination. Tumor size was monitored, and efficacy was determined by tumor regression and reduction in metastasis.[5]
FOLFOX Colorectal Cancer Xenograft Model: Human colorectal cancer cell lines (SW1222 and SW480) were subcutaneously injected into immunodeficient mice.[6] Once tumors were established, mice were treated with 5-FU, oxaliplatin, or the FOLFOX combination. The effects on signaling pathways were assessed by examining the expression of markers like FRA1 in the tumor tissue.[6]
Mechanism of Action and Signaling Pathways
This compound Signaling Pathway
This compound inhibits the enzyme Icmt, which is the final enzyme in the CaaX protein processing pathway. This pathway is essential for the proper localization and function of many signaling proteins, including the RAS family. By inhibiting Icmt, this compound prevents the carboxyl methylation of the C-terminal cysteine of KRAS. This leads to the mislocalization of KRAS from the plasma membrane, thereby inhibiting its downstream signaling through the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival.[1][11][12][13]
Caption: this compound inhibits Icmt, preventing KRAS methylation and membrane association.
Standard of Care: KRAS G12C Inhibitor Signaling Pathway
KRAS G12C inhibitors, such as Sotorasib and Adagrasib, are covalent inhibitors that specifically and irreversibly bind to the mutant cysteine-12 residue of the KRAS G12C protein.[14][15] This traps KRAS G12C in its inactive, GDP-bound state, preventing it from interacting with downstream effectors like RAF and PI3K.[14][16] Consequently, the RAF-MEK-ERK and PI3K-AKT signaling pathways are suppressed, leading to reduced cell proliferation and tumor growth.[14][16][17]
Caption: KRAS G12C inhibitors trap the mutant protein in an inactive state.
Standard of Care: FOLFOX Mechanism of Action
The FOLFOX regimen consists of three drugs that target cancer cells through different mechanisms. Fluorouracil (5-FU) is a pyrimidine analog that inhibits thymidylate synthase, an enzyme essential for DNA synthesis and repair. Leucovorin enhances the effect of 5-FU by stabilizing its binding to thymidylate synthase. Oxaliplatin is a platinum-based chemotherapy agent that forms platinum-DNA adducts, leading to DNA cross-linking, which inhibits DNA replication and transcription, ultimately inducing apoptosis.[18][19][20]
References
- 1. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KRASG12C Inhibition with Sotorasib in Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vivo effects of chemotherapy on oncogenic pathways in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ilcn.org [ilcn.org]
- 8. Adagrasib in the Treatment of KRAS p.G12C Positive Advanced NSCLC: Design, Development and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS status and clinical outcome in metastatic colorectal cancer patients treated with first-line FOLFOX chemotherapy - Sharma - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. Nab-Paclitaxel Plus Gemcitabine for Metastatic Pancreatic Cancer - NCI [cancer.gov]
- 11. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suppression of isoprenylcysteine carboxylmethyltransferase compromises DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isoprenylcysteine Carboxyl Methyltransferase and Its Substrate Ras Are Critical Players Regulating TLR-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 18. drugs.com [drugs.com]
- 19. Sensitization of FOLFOX-resistant colorectal cancer cells via the modulation of a novel pathway involving protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Therapeutic Landscape for KRAS-Mutated Colorectal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Icmt-IN-40: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for Icmt-IN-40 is not publicly available, this guide provides essential procedures for its disposal based on general principles for managing hazardous chemical waste and handling protein methyltransferase inhibitors.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and compliance with local, state, and federal regulations.
Core Safety and Disposal Protocols
The following table summarizes crucial safety measures and disposal considerations for this compound, drawing from general laboratory chemical safety guidelines.
| Category | Guideline |
| Personal Protective Equipment (PPE) | Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. |
| Handling | Avoid inhalation of dust or vapors. Use in a well-ventilated area, preferably within a chemical fume hood. Prevent contact with skin and eyes. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. |
| Spill Response | In case of a spill, evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite), place in a sealed container, and dispose of as hazardous waste. For large spills, contact your institution's EHS department immediately. Do not allow the chemical to enter drains or waterways.[1] |
| First Aid | Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2] Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[1][2] Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2] Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2] |
| Disposal Method | Dispose of this compound as hazardous chemical waste.[3][4] Do not dispose of it down the drain or in the regular trash. All waste must be collected by a certified hazardous waste disposal service. |
Step-by-Step Disposal Plan
Adherence to a systematic disposal plan is critical for safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Identify this compound waste, including pure compound, contaminated materials (e.g., gloves, wipes, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix incompatible wastes.[5]
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound"), concentration, and any other components in the waste mixture.
-
Indicate the accumulation start date on the label.[7]
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[3]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Follow your institution's guidelines regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[7][8]
-
-
Arrange for Disposal:
-
Contact your institution's EHS department or hazardous waste management group to schedule a pickup for the waste.
-
Provide them with all necessary information about the waste as indicated on the label.
-
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste like this compound.
References
- 1. hemaquebec.ca [hemaquebec.ca]
- 2. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 3. Chemical Waste – EHS [ehs.mit.edu]
- 4. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. nashville.gov [nashville.gov]
- 6. auburn.edu [auburn.edu]
- 7. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 8. How to Store and Dispose of Extremely Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Logistical Information for Handling Icmt-IN-40
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Icmt-IN-40. The following procedures are based on standard laboratory safety protocols for handling research-grade chemical compounds.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The recommended PPE is outlined below.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn to shield from potential splashes or airborne particles.[1] Face shields may be required for operations with a higher risk of splashing.[1] |
| Hand Protection | Chemical-resistant Gloves | Use of impervious, chemical-resistant gloves is mandatory.[2] |
| Body Protection | Laboratory Coat or Coveralls | A lab coat or coveralls should be worn to protect the skin and personal clothing.[1][3] |
| Respiratory Protection | Respirator | In case of inadequate ventilation or when handling the compound as a powder, a NIOSH/MSHA approved respirator should be used.[2] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2]
-
Aerosol Prevention: Avoid actions that could generate dust or aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound.[2][4] Do not eat, drink, or smoke in the laboratory.[2]
Storage Procedures:
-
Container: Keep the container tightly closed when not in use.[2][4]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Access: Store in a locked or otherwise secured area accessible only to authorized personnel.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[4] If irritation persists, seek medical attention.[4] |
| Skin Contact | Wash off immediately with soap and plenty of water for at least 15 minutes.[4] If skin irritation or a rash occurs, get medical advice/attention.[4] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[4] If respiratory symptoms occur, call a poison center or doctor.[4] |
| Ingestion | Do NOT induce vomiting. Get immediate medical attention.[4] |
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.[4]
Waste Classification:
-
This material, as supplied, may be a hazardous waste.
Disposal Guidelines:
-
Containment: Collect waste in a properly labeled, sealed container.
-
Professional Disposal: Dispose of contents/container to an approved waste disposal plant.[4] Do not allow the chemical to enter drains.
Experimental Workflow
The following diagram illustrates a general workflow for a cell-based assay using a chemical inhibitor like this compound.
Caption: General workflow for a cell-based assay with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
